5-Acetyl-2-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-acetyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNUEBNRAIKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376840 | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-29-0 | |
| Record name | 2-Fluoro-5-acetylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boronic acid, B-(5-acetyl-2-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.411 | |
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Foundational & Exploratory
Technical Monograph: 5-Acetyl-2-fluorophenylboronic Acid
Advanced Synthesis, Reactivity Profile, and Applications in Medicinal Chemistry
Executive Summary
5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0) is a specialized organoboron intermediate critical to the development of fluorinated biaryl scaffolds in pharmaceutical and agrochemical research. Distinguished by its dual electronic activation—featuring an electron-withdrawing acetyl group at the meta position and a fluorine atom at the ortho position relative to the boronic acid—this compound offers unique reactivity patterns in Suzuki-Miyaura cross-coupling.
This guide provides a rigorous technical analysis of its chemical properties, optimized synthesis protocols, and handling requirements, designed for researchers requiring high-fidelity data for drug discovery and process chemistry.
Chemical Profile & Physical Properties[1][2]
The introduction of fluorine and acetyl substituents significantly alters the electronic landscape of the phenyl ring compared to unsubstituted phenylboronic acid. The electron-withdrawing nature of these groups increases the Lewis acidity of the boron center, facilitating transmetallation but also increasing susceptibility to protodeboronation under harsh basic conditions.
| Property | Specification |
| IUPAC Name | (5-Acetyl-2-fluorophenyl)boronic acid |
| CAS Number | 870777-29-0 |
| Molecular Formula | C₈H₈BFO₃ |
| Molecular Weight | 181.96 g/mol |
| Appearance | Light yellow to off-white powder |
| Melting Point | 112–117 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~7.5 (More acidic than PhB(OH)₂ due to EWGs) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Synthesis & Manufacturing
Direct lithiation of 5-acetyl-2-fluorobenzene is chemically non-viable due to the incompatibility of the ketone functionality with organolithium reagents (which would result in nucleophilic attack at the carbonyl). Therefore, the industry-standard route employs Palladium-Catalyzed Miyaura Borylation of the corresponding aryl bromide.
Optimized Synthetic Route
Precursor: 5-Bromo-2-fluoroacetophenone.
Reaction Logic:
-
Catalyst Selection: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent ligand dissociation and ensure high turnover numbers (TON) for electron-deficient aryl bromides.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is used to form the boronate ester first. Direct formation of the acid is difficult; the ester is stable and easily purified.
-
Hydrolysis: The pinacol ester is cleaved using sodium periodate (NaIO₄) and acid to yield the free boronic acid.
Step-by-Step Protocol (Miyaura Borylation)
-
Charge: In a dry Schlenk flask, combine 5-bromo-2-fluoroacetophenone (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas by sparging with Argon for 15 minutes.
-
Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide.
-
Workup: Filter through Celite to remove palladium black. Concentrate the filtrate.
-
Hydrolysis (Ester to Acid): Dissolve the crude pinacol ester in Acetone/Water (4:1). Add NH₄OAc (1.0 eq) and NaIO₄ (3.0 eq). Stir at RT for 24 hours.
-
Purification: Extract with Ethyl Acetate. The boronic acid can be recrystallized from Acetone/Hexane or Acetonitrile.
Reactivity Profile: Suzuki-Miyaura Coupling
The core utility of this compound lies in its ability to introduce a fluorinated acetophenone scaffold into biaryl drug candidates.
Mechanistic Considerations
-
Transmetallation Rate: The electron-withdrawing fluorine (ortho) and acetyl (meta) groups reduce the electron density on the boron atom. This makes the boronate "hotter" (more Lewis acidic), accelerating the transmetallation step with the Palladium(II) intermediate.
-
Protodeboronation Risk: The same electronic activation makes the C-B bond more labile. Under strong basic conditions (e.g., NaOH, reflux), the boronic acid group may be cleaved and replaced by a proton.
-
Mitigation: Use milder bases like K₃PO₄ or Cs₂CO₃ and avoid prolonged heating in aqueous media if possible.
-
Standard Coupling Protocol
For coupling with an Aryl Chloride/Bromide (Ar-X):
-
System: Ar-X (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.
-
Conditions: 80 °C, 4–6 hours.
-
Note: If the coupling partner is sterically hindered, switch to Pd₂(dba)₃ with S-Phos or X-Phos ligands to facilitate oxidative addition.
Applications in Drug Discovery
This building block is frequently used to synthesize kinase inhibitors and agrochemicals where the fluorine atom modulates metabolic stability and the acetyl group serves as a handle for further derivatization (e.g., reductive amination to form amines or condensation to form heterocycles).
Case Study: Agrochemical Synthesis A notable application involves the synthesis of pyrimidine-based herbicides. The boronic acid is coupled with a chloropyrimidine to form intermediates such as methyl 5-(5-acetyl-2-fluorophenyl)-2-cyclobutylpyrimidine-4-carboxylate .
-
Role of Fluorine: Blocks metabolic oxidation at the ortho-position, extending the half-life of the active compound.
-
Role of Acetyl: Provides a dipole moment that can influence binding affinity in the target enzyme pocket (e.g., Acetolactate synthase).
Handling & Stability (Self-Validating Protocol)
To ensure experimental success, the following stability checks must be performed:
-
Stoichiometry Check: Boronic acids can dehydrate to form boroxines (anhydrides) upon storage. This changes the effective molecular weight.
-
Validation: Run a ¹H NMR in DMSO-d₆.[1] If the OH peak (usually broad singlet around 8.0–9.0 ppm) is diminished or split, calculate the boroxine content and adjust stoichiometry (use 10–15% excess).
-
-
Protodeboronation Test: Before committing expensive GMP starting materials, run a small-scale test reaction (10 mg) in the chosen solvent/base system at temperature for 1 hour. Analyze by LC-MS. If the "des-boron" product (3-acetyl-fluorobenzene) is observed >5%, lower the temperature or switch to anhydrous conditions (e.g., Suzuki coupling in DMF with CsF).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluorophenylboronic acid (Related Structure).[2][3] Retrieved from [Link]
Sources
Introduction: Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to 5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0)
This document provides a comprehensive technical overview of this compound, a versatile building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic reasoning behind experimental protocols.
This compound is a substituted arylboronic acid that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] Its utility stems from the strategic placement of three distinct functional groups on the phenyl ring:
-
The Boronic Acid Moiety: This group is the cornerstone of its reactivity, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Boronic acids are valued in medicinal chemistry for their stability, low toxicity, and the fact that their metabolic byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.[3]
-
The Ortho-Fluoro Substituent: The fluorine atom at the 2-position significantly modulates the electronic properties of the molecule. As a strongly electron-withdrawing group, it can influence the acidity of the boronic acid and the reactivity of the aromatic ring, often enhancing the efficiency and selectivity of cross-coupling reactions.[4]
-
The Para-Acetyl Group: This ketone functionality serves as a versatile synthetic handle. It is relatively stable under Suzuki coupling conditions but can be readily transformed into a wide array of other functional groups, allowing for late-stage diversification of a lead compound.
This unique combination makes this compound an invaluable tool for constructing molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][5]
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 870777-29-0 | [5] |
| Molecular Formula | C₈H₈BFO₃ | [5] |
| Molecular Weight | 181.96 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 112-117 °C | [5] |
| Boiling Point | 376.1 ± 52.0 °C (Predicted) | [5] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 7.54 ± 0.58 (Predicted) | [5] |
Handling and Safety
While specific toxicity data for this exact compound is limited, it is classified as an irritant (Hazard Code: Xi).[5] Based on data for structurally similar fluorophenylboronic acids, appropriate precautions should be taken.[6][7]
-
GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[5]
Synthesis and Purification: A Validated Approach
The synthesis of acetyl-substituted phenylboronic acids requires a strategic approach to avoid unwanted side reactions with the carbonyl group. A common and effective method involves the protection of the acetyl group as a ketal, followed by a lithium-halogen exchange and borylation.[8]
Synthetic Workflow Diagram
Caption: General workflow for synthesizing this compound.
Detailed Synthesis and Purification Protocol
This protocol is a representative procedure adapted from established methods for similar compounds.[8]
PART A: Synthesis
-
Ketal Protection:
-
To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Causality: The acetyl group is protected as a 1,3-dioxolane. This is critical because the highly nucleophilic aryllithium species generated in the next step would otherwise attack the carbonyl carbon.
-
-
Lithium-Halogen Exchange and Borylation:
-
Dissolve the resulting protected bromide intermediate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Causality: The bromine-lithium exchange is rapid at low temperatures and creates a potent nucleophilic aryllithium species. -78 °C is used to prevent side reactions and decomposition.
-
Slowly add trimethyl borate (1.5 eq) to the reaction mixture, again keeping the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality: The aryllithium attacks the electrophilic boron atom of the borate ester.
-
-
Hydrolysis and Deprotection:
-
Cool the mixture in an ice bath and slowly quench the reaction by adding 1M aqueous HCl.
-
Stir vigorously for 2-4 hours at room temperature. This step hydrolyzes the boronate ester to the boronic acid and simultaneously removes the ketal protecting group.
-
Causality: The acidic workup is essential for both generating the final boronic acid and deprotecting the acetyl group in a single, efficient step.
-
PART B: Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as an ethyl acetate/hexane mixture.[9]
-
Dissolve the solid in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Collect the purified white to light yellow crystals by filtration.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.[2][10]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide, this compound, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution, via syringe.
-
Heating and Monitoring: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The biphasic solvent system (organic/aqueous) facilitates the interaction of all components. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Expert Insights & Troubleshooting
-
Choice of Base: While Na₂CO₃ is a common choice, for less reactive coupling partners, stronger bases like K₃PO₄ or CsF may be required. However, be aware that highly basic conditions can promote protodeboronation (cleavage of the C-B bond), especially with electron-rich or sterically hindered boronic acids.[11]
-
Catalyst Selection: Pd(PPh₃)₄ is a reliable workhorse. For challenging couplings, consider using more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) or palladium precatalysts, which can offer higher turnover numbers and faster reaction times.[11]
-
Side Reactions: A common byproduct is the homocoupling of the boronic acid. This can be minimized by ensuring an efficient oxidative addition of the aryl halide and by not using a large excess of the boronic acid.
Applications in Synthesis
This compound serves as an intermediate in the synthesis of a variety of target molecules.
-
Agrochemicals: It is a documented precursor for preparing herbicides, such as methyl 5-(5-acetyl-2-fluorophenyl)-2-cyclobutylpyrimidine-4-carboxylate, demonstrating its utility in crop science.[5]
-
Medicinal Chemistry: As a class, fluorinated phenylboronic acids are pivotal in drug discovery.[1][12] They are used to synthesize compounds targeting a range of diseases. The acetyl group on this specific reagent allows for further elaboration, for example, through reduction to an alcohol, reductive amination to form an amine, or conversion to an oxime, enabling the exploration of a wide chemical space around a core scaffold.
Conclusion
This compound is a high-value, multifunctional reagent that empowers chemists to efficiently construct complex molecular frameworks. Its true strength lies in the synergistic interplay of its three functional groups, offering a reliable C-C bond-forming anchor, electronic modulation via the fluoro group, and a versatile point for synthetic diversification through the acetyl moiety. A firm grasp of the principles governing its synthesis and reactivity, particularly in the Suzuki-Miyaura coupling, allows researchers to fully leverage its potential in the rapid advancement of pharmaceutical and agrochemical discovery programs.
References
-
Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates . Journal of Applied Pharmaceutical Science, 14(02), 051–060. [Link]
-
(3,4,5-trifluorophenyl)boronic acid . Organic Syntheses Procedure. [Link]
-
Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . Molecules, 25(4), 834. [Link]
-
Ling, Y., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids . Chinese Journal of Chemistry, 22(6), 634-637. [Link]
-
Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates . Journal of Applied Pharmaceutical Science. [Link]
-
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 26(18), 5616. [Link]
-
2-Fluorophenylboronic acid . PubChem. [Link]
-
2-Aminomethyl-5-fluorophenyl-boronic acid . PubChem. [Link]
-
5-BROMO-2-FLUOROBENZENEBORONIC ACID 98(CAS# 112204-57-6) . Agane Chemical. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14061–14063. [Link]
-
Supporting Information . The Royal Society of Chemistry. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]
-
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid . Organic Letters, 7(22), 4915–4917. [Link]
-
Safety Data Sheet: 2-Fluorophenylboronic acid . Angene Chemical. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 870777-29-0 [m.chemicalbook.com]
- 6. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
5-Acetyl-2-fluorophenylboronic Acid: A Technical Guide to Properties, Handling, and Synthetic Application
Part 1: Executive Summary & Physicochemical Profile
5-Acetyl-2-fluorophenylboronic acid is a specialized organoboron building block used primarily in the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural uniqueness lies in the ortho-fluoro substituent relative to the boronic acid moiety, combined with an electron-withdrawing acetyl group at the meta position.[1]
While the acetyl group facilitates downstream derivatization (e.g., reductive amination, condensation), the ortho-fluorine atom introduces significant steric and electronic effects that accelerate protodeboronation —a critical instability pathway that researchers must mitigate during storage and reaction optimization.
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | (5-Acetyl-2-fluorophenyl)boronic acid | |
| CAS Number | 870777-29-0 | |
| Molecular Formula | ||
| Molecular Weight | 181.96 g/mol | Average Mass |
| Monoisotopic Mass | 182.058 g/mol | Useful for HRMS identification |
| Appearance | White to light yellow powder | Hygroscopic |
| Melting Point | 112–117 °C | Decomposes upon melting |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane) |
| pKa | ~7.5 (Boronic acid moiety) | Lower than phenylboronic acid (8.[1][2][3][4][5][6][7][8][9][10][11]8) due to EWGs |
Molecular Weight Breakdown
Precise stoichiometry requires accounting for the natural abundance of Boron isotopes (
| Element | Isotope | Count | Mass Contribution (Da) |
| Carbon | 8 | 96.000 | |
| Hydrogen | 8 | 8.064 | |
| Boron | 1 | 11.009 | |
| Fluorine | 1 | 18.998 | |
| Oxygen | 3 | 47.985 | |
| Total | 182.056 |
Part 2: Synthetic Utility & Mechanistic Causality
The "Ortho-Fluoro" Effect: Reactivity vs. Stability
As a Senior Scientist, I must highlight a specific mechanistic pitfall with this compound: Facilitated Protodeboronation .
-
Mechanism: The high electronegativity of the Fluorine atom at the 2-position pulls electron density from the Carbon-Boron (C-B) bond.[1]
-
The Trap: Under basic conditions (standard for Suzuki coupling), the boronate species can undergo hydrolytic cleavage of the C-B bond before transmetallation occurs, yielding the deboronated byproduct (4-fluoroacetophenone).[1]
-
The Solution: Use mild bases (e.g.,
or ) rather than strong hydroxides/alkoxides, and minimize water content in the reaction mixture if high temperatures are required.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the competitive pathways. The green path represents the desired cross-coupling, while the red path indicates the deboronation side-reaction driven by the ortho-fluoro substituent.
Figure 1: Catalytic cycle contrasting the productive Suzuki pathway (Green) against the competing protodeboronation pathway (Red) typical of 2-fluoro boronic acids.
Part 3: Experimental Protocols
Protocol 1: Optimized Suzuki Coupling
Designed to minimize deboronation while maximizing yield.
Reagents:
-
Reagent A: this compound (1.2 equiv)[1]
-
Reagent B: Aryl Bromide (1.0 equiv)[1]
-
Catalyst:
(0.05 equiv) – Chosen for stability and resistance to oxidation. -
Base:
(2.0 equiv) – Milder than carbonates, reduces deboronation. -
Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed.
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with Reagent A, Reagent B, Catalyst, and Base.[1] Seal and purge with Argon for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid.[1]
-
-
Solvation: Add degassed solvent via syringe.[1]
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol 2: Purity Assessment (HPLC)
Before using this reagent in GMP or late-stage synthesis, verify it has not dehydrated to the boroxine (anhydride) trimer, which alters stoichiometry.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Acetyl chromophore).[1]
-
Note: Boronic acids often appear as broad peaks or doublets due to equilibrium with boronate esters in the column.[1]
Part 4: Handling & Stability (The "Self-Validating" System)
To ensure reproducibility, treat the storage and handling of this compound as a system that validates its own integrity.
-
Hygroscopic Nature: The compound readily absorbs water.[1]
-
Boroxine Cycle: Upon heating or drying under high vacuum, 3 molecules of acid dehydrate to form a cyclic boroxine.[1]
Figure 2: Decision tree for assessing reagent quality and correcting for common storage issues (hydration vs. dehydration).
References
-
ChemicalBook. (2024).[1] this compound Properties and CAS Data. Retrieved from [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][8] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on Suzuki mechanism).[1][12]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Authoritative source on protodeboronation mechanisms).
-
PubChem. (2024).[1][3] Compound Summary: this compound.[1][4] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenesci.com [angenesci.com]
- 3. 2-フルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 870777-29-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. japsonline.com [japsonline.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Stability and Storage of 5-Acetyl-2-fluorophenylboronic Acid: Principles and Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-fluorophenylboronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, valued for its role in constructing complex molecular architectures via reactions like the Suzuki-Miyaura coupling. However, the utility of this and other arylboronic acids is fundamentally dependent on their chemical integrity. Degradation not only depletes the active reagent but can also introduce impurities that complicate reaction outcomes and downstream processes. This guide provides a comprehensive examination of the stability profile of this compound, grounded in the fundamental principles of boronic acid chemistry. We will dissect the primary degradation pathways—protodeboronation, oxidative deboronation, and boroxine formation—and present scientifically-backed protocols for optimal storage, handling, and stability assessment.
Chemical Profile: Understanding the Inherent Reactivity
The stability of this compound is dictated by the interplay of its structural features: the boronic acid group, the aromatic ring, an ortho-fluoro substituent, and a meta-acetyl group.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is a Lewis acid due to the vacant p-orbital on the boron atom, making it susceptible to nucleophilic attack. It is also prone to dehydration and reactions that cleave the critical carbon-boron (C-B) bond.
-
Ortho-Fluoro Substituent: The fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect. This effect can influence the C-B bond strength and the rate of degradation pathways like protodeboronation. Studies on fluorinated arylboronic acids have shown that ortho-substituents can
Technical Guide: The Acetyl Functional Handle in 5-Acetyl-2-fluorophenylboronic Acid
This technical guide is structured to provide actionable, high-level insights for researchers utilizing 5-Acetyl-2-fluorophenylboronic acid (CAS 870777-29-0) . It moves beyond basic property listing to explore the mechanistic interplay between the acetyl handle, the ortho-fluorine, and the boronic acid moiety.
Executive Summary
This compound (5-A-2-FPBA) is a bifunctional building block critical to the synthesis of kinase inhibitors and biaryl scaffolds. Its utility lies in the acetyl group at the C5 position , which serves as a "divergent synthetic handle." Unlike simple aryl boronic acids, 5-A-2-FPBA allows for post-coupling elaboration (e.g., into chiral amines or heterocycles).
However, the molecule presents a specific stability challenge: the synergistic electron withdrawal from the C2-fluorine and C5-acetyl group activates the C–B bond toward protodeboronation under standard basic coupling conditions. This guide details the electronic rationale, stability protocols, and synthetic workflows to maximize yield.
Part 1: Structural & Electronic Analysis
To successfully deploy 5-A-2-FPBA, one must understand the "Push-Pull" dynamics of its substituents.
The Electronic Triad
The molecule is defined by three substituents on the phenyl ring:
-
C1: Boronic Acid (
): The Lewis acidic coupling partner. -
C2: Fluorine (
): An inductive electron-withdrawing group (EWG) located ortho to the boron. -
C5: Acetyl (
): A resonance withdrawing group located meta to the boron and para to the fluorine.
The Stability Paradox (Protodeboronation)
Aryl boronic acids are generally stable, but 2-fluoro derivatives are notoriously prone to protodeboronation (cleavage of the C–B bond to form the defunctionalized arene).
-
Mechanism: In basic media (required for Suzuki coupling), the base coordinates to the boron, forming a boronate anion. The C2-fluorine inductively stabilizes the transition state for the cleavage of the C–B bond, facilitating the loss of the boron moiety.
-
The Acetyl Effect: The C5-acetyl group is a strong EWG. While EWGs typically stabilize the intermediate aryl anion (accelerating deboronation), the acetyl group is meta to the boron. Its primary effect here is reducing the electron density of the entire ring, making the C–B bond more susceptible to nucleophilic attack by hydroxide, yet potentially stabilizing the ring against oxidation.
Key Takeaway: The combination of C2-F and C5-Acetyl creates a highly electron-deficient ring. High temperatures (>90°C) and strong hydroxides (NaOH, KOH) will lead to rapid decomposition.
Part 2: Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Couple 5-A-2-FPBA with an aryl halide while preserving the acetyl group and preventing C–B cleavage.
Rationale:
-
Base Selection: Potassium Phosphate (
) is used instead of Carbonates.[1] Phosphate is sufficiently basic to activate the boron but less aggressive than hydroxide/carbonate in promoting protodeboronation. -
Solvent: Anhydrous conditions are preferred to prevent hydrolytic cleavage. If water is necessary for solubility, minimize the volume.
-
Catalyst:
is preferred over due to higher stability and faster oxidative addition, allowing for shorter reaction times (reducing exposure to base).
Workflow:
-
Charge: In a reaction vial, combine:
-
Aryl Bromide/Iodide (1.0 equiv)
-
This compound (1.2 equiv)
- (0.05 equiv)
- (Tribasic, 2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane (degassed).
-
Conditions: Seal and heat to 80°C (Do not exceed 90°C). Stir for 4–6 hours.
-
Monitor: Check LCMS for the target mass. If the mass of 3-acetyl-fluorobenzene (deboronated byproduct) appears, lower temperature to 60°C and extend time.
Protocol B: Reductive Amination (Post-Coupling)
Objective: Convert the C5-acetyl handle into a secondary amine.
Rationale:
-
Timing: Perform this after Suzuki coupling. Free boronic acids can interfere with imine formation or poison hydride reagents.
-
Reagent: Sodium Triacetoxyborohydride (
) is used.[2] It is mild and chemoselective for ketones/aldehydes, avoiding reduction of the biaryl system.
Workflow:
-
Imine Formation: Dissolve the biaryl ketone (product of Protocol A) in DCE (Dichloroethane). Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins.
-
Reduction: Add
(1.5 equiv) in one portion. -
Quench: Stir at RT for 4 hours. Quench with saturated
.
Part 3: Visualization & Logic
Electronic Stability Map
The following diagram illustrates the electronic pressures on the Boron center that dictate the choice of reagents.
Caption: The "Ortho-Fluoro Effect" is the primary instability driver, exacerbated by the electron-withdrawing Acetyl group.
Divergent Synthetic Workflow
This flowchart guides the decision-making process for using the acetyl handle.
Caption: Recommended workflow prioritizes C-C bond formation (Suzuki) before modifying the Acetyl group.
Part 4: Data Summary
| Parameter | Specification / Value | Implication for Synthesis |
| CAS Number | 870777-29-0 | Use for precise catalog searching. |
| Molecular Weight | 181.96 g/mol | Calculate stoichiometry carefully. |
| pKa (Boronic Acid) | ~7.5 (Predicted) | Slightly more acidic than PhB(OH)2 due to EWGs. Reacts with weaker bases. |
| Melting Point | 112–117 °C | Solid handling is easy; store under inert gas. |
| Solubility | DMSO, Methanol, Dioxane | Avoid alcohols in basic conditions to prevent esterification/solvolysis. |
| Key Risk | Protodeboronation | Do not use NaOH or refluxing water/ethanol mixtures. |
References
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. (Mechanistic insight on EWG-substituted boronic acids).
-
Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for Suzuki coupling).
-
PubChem. (n.d.).[5][6] 2-Fluorophenylboronic acid (Analogous Stability Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Acetyl-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Acetyl-2-fluorophenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction offers broad functional group tolerance and typically proceeds under mild conditions, making it an invaluable tool in the synthesis of complex organic molecules.[1] Within the vast arsenal of building blocks for this transformation, this compound has emerged as a particularly valuable reagent. Its structure incorporates a fluorine atom and an acetyl group, functionalities that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the acetyl moiety provides a handle for further chemical elaboration.
This document provides a comprehensive guide to the Suzuki coupling of this compound, offering not just a protocol, but a deeper understanding of the underlying principles and experimental nuances. Our focus is on empowering researchers to approach this reaction with a strategic mindset, enabling them to troubleshoot and optimize for their specific synthetic targets.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A general understanding of this cycle is crucial for rationalizing the choice of reagents and conditions.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]
The Challenge of ortho-Fluoro Substitution
The presence of a fluorine atom at the ortho position to the boronic acid in this compound introduces a specific challenge: an increased propensity for protodeboronation.[4] This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, can significantly reduce the yield of the desired coupled product. This occurs because the electron-withdrawing nature of the fluorine atom can make the carbon-boron bond more susceptible to cleavage under the basic reaction conditions.
To mitigate protodeboronation, the reaction kinetics must be carefully controlled to favor the rate of transmetalation over the rate of protodeboronation. This can be achieved through the judicious selection of the catalyst, ligand, base, and reaction temperature. In some cases, using a boronate ester derivative, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.[5]
Recommended Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of specific parameters may be necessary depending on the nature of the coupling partner.
Reagents and Equipment
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a palladacycle precatalyst)[6]
-
Ligand (if not using a pre-formed catalyst complex, e.g., XPhos, SPhos)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow
Figure 2: A step-by-step workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%). If using a separate ligand, add it at this stage (typically in a 1:2 or 1:1 ratio with the palladium source).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Experimental Parameters and Their Rationale
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of several key parameters. The following table provides a summary of recommended starting conditions and the reasoning behind these choices.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/Buchwald Ligand | Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki couplings. For more challenging substrates, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can be highly effective.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential to activate the boronic acid for transmetalation.[8] Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity. K₃PO₄ is a strong base that can be beneficial in difficult cases. |
| Solvent | 1,4-Dioxane, Toluene, DME | These aprotic solvents are commonly used for Suzuki reactions. The choice of solvent can influence the solubility of the reagents and the reaction kinetics. A mixture of an organic solvent with water can sometimes be beneficial. |
| Temperature | 80-110 °C | The reaction temperature is a critical parameter to balance reaction rate and substrate stability. Higher temperatures can accelerate the reaction but may also increase the rate of protodeboronation. |
| Aryl Halide | Iodide > Bromide > Triflate >> Chloride | The reactivity of the aryl halide follows the order of bond strength.[9] Aryl iodides and bromides are generally good coupling partners. Aryl chlorides are less reactive and may require more specialized catalyst systems.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, unreactive aryl halide. | Use a more active catalyst/ligand system (e.g., a palladacycle precatalyst). Increase the reaction temperature. If using an aryl chloride, consider switching to the corresponding bromide or iodide. |
| Significant Protodeboronation | Reaction temperature is too high, prolonged reaction time, inappropriate base. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Try a milder base (e.g., K₂CO₃ instead of K₃PO₄). |
| Formation of Homocoupled Byproducts | Presence of oxygen, impurities in the boronic acid. | Ensure the reaction is performed under a strict inert atmosphere. Use high-purity boronic acid. |
Conclusion
The Suzuki coupling of this compound is a powerful transformation for the synthesis of valuable biaryl compounds. By understanding the mechanistic nuances, particularly the challenges posed by the ortho-fluoro substituent, and by carefully selecting the reaction parameters, researchers can successfully employ this building block in their synthetic endeavors. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the efficient and reliable application of this important reaction.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids.
- DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube, 2021.
- Al-Amin, M.; et al. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society2010, 132 (40), 14073–14075.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007, 129 (11), 3358–3366.
- Molander, G. A.; et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2009, 74 (3), 973–980.
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2021.
- Maj, A.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry2018, 14, 2236–2246.
- Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023.
- Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube, 2011.
- Cera, G.; et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- Harris, E. B. J. Which conditions are favorable for the efficient Suzuki coupling?.
- Carrow, B. P.; Hartwig, J. F. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry2011, 76 (8), 2843–2854.
- Bellina, F.; et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry2004, 8 (15), 1439–1461.
- Amatore, C.; et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal2005, 11 (14), 4202–4213.
- BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem, 2025.
- Bumagin, N. A.; et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry1997, 62 (21), 7310–7319.
- Littke, A. F.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society2000, 122 (17), 4020–4028.
- Roughley, S. D.; Jordan, A. M. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016; pp 1–32.
- Perrin, D. M. A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections, 2023.
- Wright, S. W.; et al. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry1994, 59 (21), 6095–6097.
- Molander, G. A.; et al. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Solvent effects in 5-Acetyl-2-fluorophenylboronic acid reactions
Application Note & Protocol Guide
Topic: Strategic Solvent Selection in Palladium-Catalyzed Cross-Coupling Reactions of 5-Acetyl-2-fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its electronically differentiated structure, featuring both an electron-withdrawing acetyl group and a moderately deactivating fluoro group, makes it a key component in the synthesis of complex biaryl structures found in numerous pharmaceutical agents and advanced materials. The primary utility of this reagent is realized through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1]
However, the success of these coupling reactions is not merely dependent on the choice of catalyst or base; it is profoundly influenced by the reaction medium. The solvent system dictates the solubility of reactants, modulates the activity of the catalytic species, and can fundamentally alter the reaction pathway and ultimate product yield.[2][3] This guide provides a detailed exploration of solvent effects in reactions involving this compound, offering both mechanistic insights and actionable protocols to empower researchers to achieve optimal, reproducible results.
The Mechanistic Role of Solvents in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The solvent is not a passive bystander but an active participant that influences each fundamental step.[5]
-
Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) species.[1][4] The polarity of the solvent plays a crucial role here. Polar solvents can stabilize the charged, polar transition states involved in this step, potentially accelerating the reaction rate.[6] However, the relationship is not always linear, and coordinating solvents like DMF or MeCN can also act as ligands, altering the catalyst's identity and reactivity.[2][7]
-
Transmetalation: In this step, the organic group is transferred from the boronic acid to the palladium center. This process is highly sensitive to the solvent system. It requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[8]
-
Protic vs. Aprotic Solvents: Protic solvents, especially water, are often beneficial.[9] Water can facilitate the formation of the active boronate species and helps to dissolve the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) that are frequently used.[1][10] Many Suzuki-Miyaura reactions are therefore run in biphasic systems like Toluene/water or Dioxane/water.[11][12]
-
Solubility: A primary function of the solvent is to adequately solubilize all components: the relatively polar this compound, the often non-polar aryl halide coupling partner, the palladium catalyst, and the base.[2] Poor solubility of any component can lead to sluggish or incomplete reactions. Phenylboronic acid itself shows high solubility in ethers and ketones, and moderate solubility in chloroform.[13][14] The polar acetyl group on our target molecule further enhances its affinity for polar solvent systems.
-
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[4] This step is generally less sensitive to solvent effects than oxidative addition and transmetalation, but the overall solvent environment can still influence the stability of the intermediates leading to this step.
Visualizing the Catalytic Cycle
The interplay of these steps, mediated by the solvent, is crucial for an efficient reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Solvent Screening Protocol for this compound Coupling
A systematic approach is essential for identifying the optimal solvent system. The following protocol provides a robust framework for screening and optimization.
Workflow for Solvent Screening
Caption: Workflow for systematic solvent screening.
Step-by-Step Methodology
This protocol is designed for a model reaction between this compound and 4-bromoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent of choice (see Table 1)
-
Reaction vials with stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To each of a series of oven-dried reaction vials, add this compound (e.g., 91 mg, 0.5 mmol), 4-bromoanisole (112 mg, 0.6 mmol), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol), and K₂CO₃ (138 mg, 1.0 mmol).
-
Solvent Addition: Add the chosen degassed solvent (2.5 mL) to each vial. For aqueous mixtures, use a 4:1 or 5:1 ratio of organic solvent to water.[1]
-
Inerting: Seal each vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at 80-100 °C and stir vigorously. Vigorous stirring is critical for biphasic reactions to ensure adequate mixing.
-
Monitoring: After 1 hour, and at subsequent time points, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to monitor the consumption of starting materials and formation of the product.
-
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 12 hours), cool the mixture to room temperature. Dilute with water (5 mL) and extract with ethyl acetate (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Data Summary: Impact of Solvent on Reaction Outcome
The choice of solvent can dramatically affect both the reaction rate and the final yield. The following table summarizes expected outcomes based on established principles of Suzuki-Miyaura couplings.
| Entry | Solvent System (v/v) | Dielectric Constant (ε) | Type | Expected Reaction Time | Expected Yield (%) | Rationale & Comments |
| 1 | Toluene | 2.4 | Nonpolar | 8 - 16 h | 40 - 60% | Poor solubility of boronic acid and base. Reaction is slow and often incomplete without a phase-transfer catalyst. |
| 2 | Toluene / H₂O (5:1) | - | Biphasic | 4 - 8 h | 75 - 90% | Water improves base solubility and facilitates transmetalation.[11] A common and effective system. |
| 3 | Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 6 - 12 h | 55 - 70% | Good at dissolving organic reactants but poor for inorganic bases. |
| 4 | 1,4-Dioxane / H₂O (4:1) | - | Biphasic | 2 - 6 h | 85 - 95% | Often considered a gold standard. Dioxane's higher boiling point allows for higher reaction temperatures, and water assists the base and boronic acid.[11] |
| 5 | Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 4 - 8 h | 60 - 75% | Highly polar, but can sometimes coordinate too strongly to the palladium center, potentially inhibiting catalysis.[2][5] |
| 6 | Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2 - 6 h | 80 - 92% | Excellent solvating power for all components. Can accelerate the reaction but may lead to side reactions or be difficult to remove during work-up. |
| 7 | Isopropanol / H₂O (4:1) | - | Protic | 4 - 8 h | 70 - 85% | A greener solvent alternative. Protic nature can stabilize intermediates and aid in base dissolution.[5] |
This data is illustrative and actual results will depend on the specific substrates, catalyst, and precise reaction conditions.
Conclusion and Best Practices
For the Suzuki-Miyaura coupling of this compound, solvent selection is a critical optimization parameter.
-
Starting Point: A biphasic mixture of 1,4-Dioxane/Water or Toluene/Water is a highly reliable starting point that balances the solubility requirements of all reaction components and generally provides high yields.
-
Homogeneous Systems: For reactions sensitive to water or requiring strictly anhydrous conditions, polar aprotic solvents like DMF or THF are viable alternatives, though base solubility must be carefully considered (using organic bases like Et₃N or soluble inorganic bases like CsF may be necessary).
-
Causality is Key: The optimal solvent is one that provides a balance between solubilizing the polar boronic acid, the non-polar aryl halide, and the inorganic base, while also facilitating the key mechanistic steps of oxidative addition and transmetalation. Understanding the role the solvent plays in each step empowers the researcher to troubleshoot and optimize reactions effectively.
By applying the systematic screening protocol outlined in this guide, researchers can efficiently determine the ideal reaction medium, leading to improved yields, shorter reaction times, and more robust and reproducible synthetic outcomes.
References
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
-
(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Application Note: High-Fidelity Cross-Coupling of 5-Acetyl-2-fluorophenylboronic Acid
Executive Summary
5-Acetyl-2-fluorophenylboronic acid (CAS: 158429-66-4) is a high-value scaffold in medicinal chemistry, offering a trifunctional handle: an aryl fluoride for metabolic stability, an acetyl group for heterocycle formation, and a boronic acid for carbon-carbon bond formation. However, this reagent presents a specific synthetic challenge: rapid protodeboronation . The presence of the ortho-fluorine atom, combined with the electron-withdrawing acetyl group, significantly destabilizes the C–B bond under basic conditions, often leading to the formation of the defunctionalized byproduct (4-fluoroacetophenone) rather than the desired biaryl.
This guide provides two validated protocols—a Standard Robust Method and a High-Efficiency Method —designed to mitigate deboronation and maximize cross-coupling yields.
Chemical Profile & Mechanistic Challenges[1][2]
Reagent Properties
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 158429-66-4 |
| Molecular Weight | 181.96 g/mol |
| Key Structural Features | Ortho-Fluorine (Steric/Electronic), Meta-Acetyl (EWG) |
| Primary Failure Mode | Base-catalyzed Protodeboronation |
The Protodeboronation Trap
The primary cause of reaction failure with this substrate is not catalyst deactivation, but the destruction of the boronic acid before it can transmetallate.
-
Mechanism: The ortho-fluorine atom exerts a strong inductive effect (-I), making the ipso-carbon highly electrophilic. Under aqueous basic conditions (standard Suzuki), a hydroxide or alkoxide attacks the boron, forming a boronate "ate" complex. In electron-deficient systems, this complex can spontaneously fragment, cleaving the C–B bond and protonating the ring [1, 2].
-
Solution: To outcompete this side reaction, the catalytic cycle must be accelerated (specifically the transmetallation step) or the concentration of the active base must be controlled.
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: Catalytic cycle highlighting the competitive protodeboronation pathway common to ortho-fluoro boronic acids.
Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best for: Aryl Bromides, Aryl Iodides, and non-hindered substrates. Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the palladium center. This protocol uses a biphasic system with a mild base to minimize rapid deboronation [3].
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₂ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.5 mmol, 273 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Addition: Add 2M aqueous K₂CO₃ (1.0 mL) via syringe.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Note: Do not overheat (>100°C) as this accelerates acetyl hydrolysis.
-
Monitoring: Check TLC/LCMS at 2 hours. If starting material remains, continue to 6 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The "High-Efficiency" Method (XPhos Pd G2)
Best for: Aryl Chlorides, Heteroaryl Chlorides, Sterically Hindered partners, or if Protocol A yields <50%. Rationale: Buchwald's XPhos ligand is electron-rich and bulky. It facilitates rapid oxidative addition (crucial for chlorides) and, more importantly, accelerates reductive elimination. The "G2" precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing catalyst death and outcompeting the deboronation rate [4, 5].
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (2.0 – 3.0 equiv, 0.5M aqueous or solid)
-
Solvent: THF or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Ar flow, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, ~15 mg), and solid K₃PO₄ (3.0 mmol, 636 mg) in a reaction tube.
-
Solvent: Add degassed THF (4 mL) and Water (0.4 mL). Alternatively, use commercially available 0.5M K₃PO₄ in place of solid base/water.
-
Reaction: Stir vigorously at RT to 60°C .
-
Why lower temp? XPhos is highly active. Lower temperatures (RT-40°C) significantly favor the coupling over the higher-energy deboronation pathway.
-
-
Time: Reactions are often complete within 30–60 minutes.
-
Workup: Filter through a pad of Celite/Silica to remove Pd. Concentrate and purify.
Optimization Decision Tree
Use this logic flow to determine the best reaction conditions for your specific substrate pair.
Figure 2: Optimization workflow for selecting the appropriate catalytic system.
Troubleshooting & Critical Insights
Controlling Protodeboronation
If you observe the formation of 4-fluoroacetophenone (M+ = 138) in your LCMS:
-
Switch Bases: Move from Carbonate (
~10) to Phosphate ( ~12) or Fluoride (CsF). While counterintuitive, anhydrous CsF conditions often prevent the formation of the hydrolytic species required for deboronation [6]. -
Increase Catalyst Loading: Increasing Pd loading to 5-10 mol% increases the rate of the productive cycle relative to the background decomposition.
-
Slow Addition: Add the boronic acid solution slowly (via syringe pump) to the reaction mixture over 1 hour. This keeps the standing concentration of boronic acid low, ensuring it is consumed by the catalyst immediately upon entering the solution.
Acetyl Group Stability
The acetyl group at position 5 is relatively stable. However, avoid using strong alkoxide bases (e.g., NaOtBu, KOtBu) as these can induce enolization of the ketone, leading to self-condensation or aldol polymerization side products. Stick to inorganic bases (
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Bair, J. S., et al. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[2][3] ACS Omega, 6(51), 35813–35821.
-
Korenaga, T., et al. (2005).[4] Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917.[4]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Acetyl-2-fluorophenylboronic Acid
Abstract
This application note details the optimized experimental procedures for the palladium-catalyzed cross-coupling of 5-Acetyl-2-fluorophenylboronic acid (CAS: 870718-06-2) . Due to the specific electronic and steric environment created by the ortho-fluorine atom and the electron-withdrawing acetyl group, this substrate is prone to rapid protodeboronation , a competitive side reaction that significantly lowers yield in standard aqueous conditions. This guide provides a robust "Standard Protocol" using Pd(dppf)Cl₂ and an "Advanced Protocol" utilizing Buchwald precatalysts (XPhos Pd G2) to mitigate deboronation, ensuring high fidelity in drug discovery workflows.
Introduction & Strategic Utility
This compound is a high-value bifunctional building block. Its utility stems from its orthogonal reactivity:
-
Boronic Acid: Enables C-C bond formation via Suzuki-Miyaura coupling.
-
Acetyl Group: A "handle" for downstream derivatization (e.g., reductive amination, Grignard addition) or heterocycle formation.
-
Ortho-Fluorine: Serves as a metabolic blocker in medicinal chemistry or a site for subsequent SNAr reactions after the initial coupling.
The Challenge: Protodeboronation
The primary failure mode when coupling this scaffold is protodeboronation , where the C-B bond breaks to form 3-fluoroacetophenone (the reduced byproduct) instead of the desired biaryl.
-
Mechanism: The ortho-fluorine atom exerts an inductive effect that increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion (the active species). However, this same effect stabilizes the transition state for protonolysis, especially in aqueous basic media at high temperatures.
-
Solution: The protocols below prioritize rapid transmetallation (transfer of the aryl group to Palladium) over the slower protodeboronation pathway.
Mechanistic Workflow
The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Protodeboronation pathway.
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical branch point at the Transmetallation step where protodeboronation competes.
Experimental Protocols
Method A: Standard Robust Protocol (General Purpose)
Recommended for initial screening and robust substrates (Aryl Bromides).
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M - 0.2 M
Procedure:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 218 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Heat: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Note: Do not exceed 90°C to minimize deboronation.
-
-
Monitor: Check by LCMS at 2 hours. If starting material remains, add 0.2 equiv more boronic acid.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Method B: Advanced High-Efficiency Protocol (Challenging Substrates)
Recommended for sterically hindered aryl chlorides or if Method A shows >10% deboronation.
Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active species rapidly at room temperature or mild heat. This accelerates the coupling rate significantly beyond the rate of deboronation.
Reagents:
-
Substrate: Aryl Chloride or Bromide (1.0 equiv)
-
Boronic Acid: this compound (1.3 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)
-
Solvent: THF (Tetrahydrofuran)[1]
-
Temperature: 40°C - 60°C
Procedure:
-
Solution Preparation: Dissolve the Aryl Halide and Boronic Acid in THF inside the reaction vessel.
-
Catalyst Addition: Add XPhos Pd G2 solid (2 mol%).
-
Base Addition: Add the degassed 0.5 M K₃PO₄ solution.
-
Reaction: Stir at 40°C .
-
Why? Lower temperature prevents the thermal hydrolysis of the C-B bond.
-
-
Completion: Most reactions with this system complete within 1-4 hours.
Data Analysis & Troubleshooting
Interpreting LCMS Data
When analyzing the reaction mixture, look for the specific mass shifts indicated below.
| Component | Formula | Molecular Weight | Mass Signal (ES+) | Retention Time |
| Boronic Acid | C₈H₈BFO₃ | 181.96 | 183.1 [M+H]⁺ (Weak) | Early (Polar) |
| Product | Ar-C₈H₆FO | Variable | [M+H]⁺ | Late |
| Byproduct | C₈H₇FO | 138.14 | 139.1 [M+H]⁺ | Mid-range |
Troubleshooting Matrix:
| Observation | Diagnosis | Corrective Action |
| Low Yield + High Byproduct (139.1 m/z) | Rapid Protodeboronation | Switch to Method B (XPhos Pd G2). Lower temperature to 40°C. Use anhydrous conditions (CsF in Toluene). |
| No Reaction + Boronic Acid Intact | Catalyst Poisoning / Inactive | Ensure inert atmosphere. Sparge solvents for 10 mins. Switch to Pd(dppf)Cl₂. |
| Homocoupling of Aryl Halide | Oxidative Homocoupling | Reduce catalyst loading. Ensure solvent is strictly degassed (remove O₂). |
Purification Workflow
Figure 2: Standard workup and purification workflow for the isolated biaryl product.
Safety & Handling
-
Hazard Identification: this compound is an irritant (H315, H319, H335).
-
Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use standard fume hood protocols.
-
Storage: Store at 2-8°C. Boronic acids can dehydrate to boroxines (anhydrides) over time; this is reversible and does not affect stoichiometry significantly, but keeping it cold minimizes this.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] Link
-
Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Sigma-Aldrich. (n.d.).[4] 2-Fluorophenylboronic acid Product Page (Physical Properties Reference). Link
Sources
Application Notes & Protocols for the Scale-Up Synthesis of 5-Acetyl-2-fluorophenylboronic acid in Biaryl Synthesis
Introduction: Strategic Importance of 5-Acetyl-2-fluorophenylboronic acid
This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—a boronic acid for cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a ketone for further derivatization—makes it a highly sought-after intermediate. It serves as a linchpin in the synthesis of complex molecules, including biaryl ketones which are common motifs in active pharmaceutical ingredients (APIs).[1][2]
Transitioning a synthetic route involving this reagent from the bench to a pilot or manufacturing scale, however, introduces significant challenges. Issues such as reaction kinetics, thermal safety, impurity profiles, and reagent stability, which may be trivial at the gram scale, become critical process parameters. This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for the successful scale-up of reactions utilizing this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4]
Reagent Profile: Physicochemical Properties and Safety Mandates
A thorough understanding of the starting material is the foundation of any successful scale-up campaign. The properties of this compound dictate its handling, storage, and reaction behavior.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 870777-29-0 | [1] |
| Molecular Formula | C₈H₈BFO₃ | - |
| Molecular Weight | 181.96 g/mol | - |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 112-117 °C | [1] |
| Boiling Point | 376.1±52.0 °C (Predicted) | [1] |
| pKa | 7.54±0.58 (Predicted) | [1] |
| Storage | Inert atmosphere, Room Temperature. Keep container tightly closed. | [1][5] |
Mandatory Safety Protocols
This compound, like many boronic acids, presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Profile: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is also harmful if swallowed.[5][7]
-
Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust.[8] Engineering controls such as closed-system transfers are recommended for large quantities. Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), eye protection (safety glasses with side shields or goggles), and a lab coat.[6] For large-scale operations where dust generation is likely, respiratory protection may be necessary.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, making it the workhorse reaction for this boronic acid.[9][10][11] Its tolerance for a wide range of functional groups, including the ketone on our substrate, and generally mild reaction conditions make it highly suitable for complex molecule synthesis.[3][12]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Protocol: Kilogram-Scale Synthesis of a Biaryl Ketone
This section details a representative, robust protocol for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) on a 1 kg scale.
Experimental Workflow Overview
The overall process from reactor setup to final product isolation is a multi-step workflow where each stage has critical parameters for ensuring success at scale.
Caption: A typical workflow for the scale-up synthesis and isolation.
Detailed Step-by-Step Methodology
Materials & Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel or pump for liquid transfer.
-
Nutsche filter or similar large-scale filtration apparatus.
-
Vacuum oven.
Reagents:
-
This compound (1.00 kg, 5.50 mol, 1.1 equiv)
-
4-Bromoanisole (0.935 kg, 5.00 mol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 40.3 g, 0.055 mol, 0.011 mol%)
-
Potassium Carbonate (K₂CO₃, 2.07 kg, 15.0 mol, 3.0 equiv)
-
Toluene (8 L)
-
Deionized Water (4 L)
-
Isopropyl Alcohol (for crystallization)
Protocol:
-
Reactor Setup and Inerting:
-
Set up the 20 L reactor and ensure it is clean and dry.
-
Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction. Causality: Oxygen can deactivate the Pd(0) active catalyst, leading to a sluggish or incomplete reaction.[3]
-
-
Reagent Charging:
-
Charge the reactor with 4-bromoanisole (0.935 kg), toluene (8 L), and Pd(dppf)Cl₂ (40.3 g).
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.
-
In a separate vessel, dissolve potassium carbonate (2.07 kg) in deionized water (4 L). This may be an exothermic process; allow the solution to cool if necessary.
-
In another vessel, slurry the this compound (1.00 kg) in a small portion of the toluene. Causality: Pre-dissolving or slurrying solids prevents clumping and ensures better dispersion in the reaction mixture.
-
Add the aqueous potassium carbonate solution to the reactor, followed by the boronic acid slurry.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-90 °C using the jacket circulator.
-
Maintain the temperature and vigorous stirring for 4-6 hours. The reaction progress should be monitored.
-
-
In-Process Control (IPC):
-
After 4 hours, take a small, representative sample from the reaction mixture. Quench it with water and extract with ethyl acetate. Analyze the organic layer by HPLC or TLC to check for the disappearance of the 4-bromoanisole starting material.
-
If the reaction is incomplete (<1% starting material remaining), continue heating for another 1-2 hours and re-analyze.
-
-
Workup and Phase Separation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Stop stirring and allow the phases to separate. The upper organic layer contains the product, while the lower aqueous layer contains the inorganic salts.
-
Drain the lower aqueous phase.
-
Wash the organic phase with deionized water (2 x 2 L) followed by a brine wash (1 x 2 L) to remove residual base and salts.
-
-
Purification by Crystallization:
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
Add isopropyl alcohol (IPA, ~5 L) and continue concentration to azeotropically remove residual toluene.
-
Adjust the final volume with IPA to achieve a thick but stirrable slurry at elevated temperature (~60-70 °C).
-
Cool the mixture slowly to 0-5 °C over 2-3 hours to maximize crystal formation.
-
Age the slurry at 0-5 °C for at least 1 hour.
-
-
Product Isolation:
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake with cold IPA (2 x 1 L).
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Expected Outcome:
-
Yield: ~1.10 kg (90%)
-
Purity: >99% by HPLC
Process Optimization and Troubleshooting
Scaling up a reaction invariably reveals challenges not observed at the lab scale. Proactive troubleshooting is key.
Table 2: Common Scale-Up Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Stalled Reaction | 1. Ineffective mixing/agitation.2. Deactivated catalyst (oxygen exposure).3. Insufficient temperature. | 1. Increase stirrer speed; ensure solid base is well-suspended.2. Improve inerting procedure; use fresh, high-quality catalyst.3. Verify internal temperature probe accuracy and increase setpoint if necessary. |
| Significant Protodeboronation | 1. Excess water in the reaction.2. Prolonged reaction time at high temperature.3. pH is not optimal. | 1. Use anhydrous solvents if possible, though some water is needed for many bases.2. Optimize reaction time with careful IPC monitoring.3. The base choice can influence this; ensure sufficient base is present.[13] |
| Poor Phase Separation | 1. Formation of an emulsion.2. High concentration of palladium black. | 1. Add brine during the wash steps to help break the emulsion.2. Perform a filtration step before phase separation if significant solids are present. |
| Low Purity After Crystallization | 1. Trapped solvent or impurities.2. Homocoupling of the boronic acid.3. Inefficient crystallization process. | 1. Ensure the filter cake is washed thoroughly with cold solvent.2. Ensure the reaction is fully inerted; homocoupling is often oxygen-mediated.3. Optimize the cooling profile (slower cooling) and the anti-solvent ratio. |
| High Residual Palladium in Product | 1. Palladium precipitation/trapping in the product. | 1. Treat the organic solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before crystallization. |
Critical Side Reaction: Protodeboronation
A prevalent side reaction with arylboronic acids is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, leading to yield loss and generating a difficult-to-remove impurity (in this case, acetophenone).[13] This process is often catalyzed by residual acid or base and is accelerated by heat and the presence of water.[13] Careful control of reaction time and temperature, as guided by IPCs, is the most effective mitigation strategy.
Conclusion
The successful scale-up of syntheses involving this compound is highly achievable through a disciplined approach to process chemistry. By focusing on the fundamentals—reagent quality, robust inerting, optimized reaction parameters, and a well-designed workup and purification strategy—researchers and drug development professionals can efficiently transition this valuable intermediate from the bench to production. The protocols and troubleshooting guides presented here provide a solid framework for developing safe, reliable, and high-yielding large-scale synthetic processes.
References
-
ResearchGate, Convenient and practical preparation of acetylphenyl boronic acids. (URL: [Link])
- Ling, Y., et al. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Chemical Letters, 2004.
-
Organic Syntheses, (3,4,5-trifluorophenyl)boronic acid. (URL: [Link])
-
PubChem, 2-Fluorophenylboronic acid. (URL: [Link])
-
ACS Publications, Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor. (URL: [Link])
-
Organic Chemistry Portal, Arylboronic acid or boronate synthesis. (URL: [Link])
-
ResearchGate, Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. (URL: [Link])
-
Chemistry LibreTexts, Suzuki-Miyaura Coupling. (URL: [Link])
-
ResearchGate, A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (URL: [Link])
-
MDPI, Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (URL: [Link])
-
PubMed, Improvement on synthesis of different alkyl-phenylboronic acid. (URL: [Link])
-
ACS Publications, In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (URL: [Link])
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. (URL: [Link])
-
Reddit, Purification of alkyl Bpin/other alkyl boronic esters. (URL: [Link])
-
PMC - NIH, Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: [Link])
- Google Patents, Process for purification of boronic acid and its deriv
-
YouTube, Masking Boronic Acids for Suzuki Coupling. (URL: [Link])
-
ACS Publications, Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (URL: [Link])
Sources
- 1. This compound CAS#: 870777-29-0 [m.chemicalbook.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Derivatization of 5-Acetyl-2-fluorophenylboronic acid
Application Note: Strategic Derivatization and Functionalization of 5-Acetyl-2-fluorophenylboronic Acid
Introduction: The Scaffold & The Challenge
This compound (CAS: 870777-29-0) represents a high-value "bifunctional" building block in medicinal chemistry.[1] It offers two distinct orthogonal handles for divergent synthesis: an electrophilic carbonyl (acetyl) and a nucleophilic boron species.[1] The presence of the fluorine atom at the ortho position to the boron moiety, however, introduces a critical stability challenge known as protodeboronation .[2]
This guide provides a validated roadmap for derivatizing this molecule while mitigating the specific electronic and steric liabilities introduced by the 2-fluoro substituent.
The "Ortho-Fluoro" Stability Paradox
While the fluorine atom is essential for modulating metabolic stability and pKa in final drug candidates, it significantly destabilizes the boronic acid intermediate.
-
Mechanism: The electron-withdrawing nature of fluorine, combined with the ortho-positioning, increases the Lewis acidity of the boron center. Under basic conditions (common in Suzuki couplings), this facilitates the formation of a boronate "ate" complex which is highly susceptible to ipso-protonation and subsequent cleavage of the C-B bond (Protodeboronation).
-
Operational Consequence: Standard aqueous Suzuki conditions often lead to low yields due to the formation of 3-fluoroacetophenone (the deboronated byproduct).
Strategic Reactivity Map
The following diagram outlines the three primary vectors for modification and the logic governing the order of operations.
Figure 1: Orthogonal reactivity vectors.[1] Note the competing risks: Base sensitivity (Vector A) vs. Reducing agent sensitivity (Vector B).
Detailed Experimental Protocols
Protocol A: Stabilization via Pinacol Esterification (Recommended First Step)
Rationale:[1] To mitigate the rapid protodeboronation caused by the 2-fluoro group, converting the free acid to a pinacol ester is the most robust strategy. The ester is significantly more stable to hydrolysis and chromatography.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Pinacol (1.1 equiv)[1]
-
MgSO₄ (anhydrous, 2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with this compound and anhydrous DCM (0.2 M concentration).
-
Addition: Add Pinacol (1.1 equiv) and anhydrous MgSO₄ (2.0 equiv). Note: MgSO₄ acts as a water scavenger to drive the equilibrium forward.
-
Reaction: Stir at room temperature (20–25°C) for 4–12 hours. Monitor by TLC (stain with KMnO₄; boronic esters often visualize differently than acids) or LCMS.[1]
-
Workup: Filter the mixture through a pad of Celite to remove hydrated MgSO₄.
-
Isolation: Concentrate the filtrate in vacuo. The resulting oil usually crystallizes upon standing or trituration with hexanes.[1]
-
Quality Check: ¹H NMR should show a singlet (~1.3 ppm, 12H) for the pinacol methyls.
-
Protocol B: Chemoselective Reductive Amination
Rationale: Reducing the acetyl group to an amine without reducing the boronic acid (or ester) requires a mild hydride source. Sodium Triacetoxyborohydride (STAB) is the reagent of choice over NaBH₄, which is too aggressive and can attack the boron center or reduce the ketone to an alcohol non-selectively.
Materials:
-
Amine: Primary or Secondary amine (1.1 equiv)[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic Acid (1.0 equiv) – Critical for imine formation.[1]
Step-by-Step:
-
Imine Formation: Dissolve the boronic acid/ester and the amine in DCE (0.1 M). Add Acetic Acid (1 equiv). Stir for 30–60 minutes to ensure imine formation.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench (Careful): Quench with saturated aqueous NaHCO₃. Caution: Do not use strong base (NaOH) during workup if the free boronic acid is present, as this will trigger protodeboronation.
-
Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
Protocol C: "Non-Aqueous" Suzuki-Miyaura Coupling
Rationale: Traditional aqueous carbonate bases (Na₂CO₃/H₂O) are fatal to 2-fluorophenylboronic acids due to hydrolysis.[1] This protocol uses anhydrous conditions with a phosphate base to preserve the C-B bond until transmetallation occurs.[1]
Reagent Compatibility Table:
| Component | Standard Condition (High Risk) | Optimized Condition (Recommended) | Reason |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) or CsF | Avoids hydrolysis/deboronation.[1] |
| Solvent | DME/Water | 1,4-Dioxane or Toluene | Water promotes C-B cleavage.[1] |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd(Amphos) | Faster oxidative addition/transmetallation.[1] |
| Temp | 80°C (Oil bath) | 100°C (Microwave) | Short reaction time minimizes decomposition.[1] |
Step-by-Step:
-
Setup: In a microwave vial, combine the Aryl Bromide (1.0 equiv), Boronic Ester (from Protocol A, 1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane. Degas the solvent with Nitrogen for 10 mins prior to addition.
-
Reaction: Seal and heat (Microwave preferred: 100°C for 30–60 mins).
-
Purification: Filter through silica and purify via flash chromatography.
Workflow Decision Logic
The following flowchart illustrates the decision-making process based on the desired final compound.
Figure 2: Workflow logic. Note that for Biaryl Amines, it is often safer to perform the reductive amination on the boronic ester before the Suzuki coupling to avoid potential chelation issues with the palladium catalyst during the coupling step.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. [Link][1]
-
Reductive Amination Compatibility: McIntosh, M. C., et al. (2014).[1] "Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics." Organic Letters, 16(11), 2986–2989.[1] (Demonstrates compatibility of amination conditions with boron species). [Link]
-
General Suzuki Coupling of Unstable Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.[1] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Acetyl-2-fluorophenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of 5-Acetyl-2-fluorophenylboronic acid in their synthetic pathways. This particular building block is invaluable for introducing a functionalized fluoro-aromatic moiety, often seen as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] However, its distinct electronic and steric features present specific challenges that require careful optimization for successful and reproducible outcomes.
The electron-withdrawing nature of both the ortho-fluorine and para-acetyl groups decreases the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step.[2] Furthermore, such electron-deficient arylboronic acids are known to be more susceptible to competitive side reactions, most notably protodeboronation.[3][4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized protocol to help you navigate these challenges and achieve high-yield coupling results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is the most common issue and typically points to a problem with the catalytic cycle's efficiency. The unique structure of this compound requires a highly active catalyst system to overcome its inherent challenges.
Probable Causes & Recommended Solutions:
-
Inactive Catalyst/Inefficient Precatalyst Activation: The active Pd(0) species may not be forming efficiently, or it may be deactivating prematurely.
-
Solution: Switch to a modern, well-defined palladium precatalyst. Buchwald-type precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and quantitative generation of the active L-Pd(0) species, which is crucial for challenging substrates.[4][6] They often outperform traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂/ligand mixtures.
-
-
Inappropriate Ligand Choice: The combination of steric hindrance from the ortho-fluorine and the electron-deficient nature of the aryl ring makes both oxidative addition and reductive elimination more difficult.
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands.[7][8] Ligands such as SPhos, XPhos, or RuPhos are specifically designed to accelerate the key steps in the catalytic cycle for hindered and electron-poor substrates.[9] They stabilize the palladium center and promote the difficult reductive elimination step.
-
-
Suboptimal Base/Solvent Combination: The base is critical for activating the boronic acid to form the boronate species required for transmetalation, but the wrong choice can hinder the reaction.[10][11]
-
Solution: Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective in ethereal solvents like dioxane or THF, often with a small amount of water to aid solubility and facilitate boronate formation.[12] Avoid strong hydroxide bases (NaOH, KOH) which can aggressively promote protodeboronation.
-
Question 2: My main byproduct is 3-fluoroacetophenone, resulting from protodeboronation. How can I suppress this side reaction?
Answer:
Protodeboronation is the protonolysis of the C-B bond and is a major competing pathway for electron-deficient boronic acids like this compound.[5] This reaction is often accelerated by excessive heat, strong bases, and the presence of protic sources.
Probable Causes & Recommended Solutions:
-
Base-Mediated Decomposition: Strong bases and extended reaction times in aqueous media can hydrolyze the C-B bond.
-
Solution 1 (Milder Base): Switch to a weaker base. Finely powdered potassium fluoride (KF) or cesium fluoride (CsF) can be effective, particularly under anhydrous or nearly anhydrous conditions. Fluoride ions are believed to form a more reactive fluoroborate species without being overly harsh.[2]
-
Solution 2 (Anhydrous Conditions): While many Suzuki protocols use aqueous mixtures, minimizing water can significantly reduce protodeboronation. Try running the reaction in anhydrous dioxane or toluene with a base like K₃PO₄.
-
Solution 3 (Protecting Groups): For extremely sensitive systems, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[9][13] These derivatives often exhibit greater stability and release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[14]
-
-
Slow Transmetalation: If the desired coupling is slow, the boronic acid has more time to decompose.
-
Solution: Increase the reaction rate by using a more active catalyst system (see Question 1). A highly efficient catalyst (e.g., XPhos Pd G3) can accelerate the Suzuki coupling to such an extent that it outcompetes the slower protodeboronation pathway.[6] Running the reaction at the lowest possible temperature that still affords a reasonable rate can also be beneficial.
-
Question 3: I am getting a significant amount of a symmetrical biaryl byproduct from the homocoupling of this compound. What causes this?
Answer:
The formation of a symmetrical biaryl (homocoupling) is typically caused by the presence of an oxidant, most commonly oxygen, in the reaction mixture.[15]
Probable Causes & Recommended Solutions:
-
Oxygen in the Reaction Vessel: Oxygen can interfere with the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules.
-
Solution: Ensure rigorous exclusion of air. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[12] Assemble the reaction under a positive pressure of inert gas, preferably in a glovebox if available.
-
-
Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in-situ reduction to the active Pd(0) catalyst can sometimes be sluggish or incomplete. In some pathways, Pd(II) species can directly facilitate homocoupling.[15]
-
Solution: Use a Pd(0) source like Pd(PPh₃)₄ or, more reliably, a modern precatalyst that cleanly generates the Pd(0) species. This minimizes the concentration of potentially problematic Pd(II) intermediates.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound considered a "challenging" substrate?
A: The challenge arises from a combination of electronic and steric factors. The fluorine atom at the ortho position provides some steric hindrance around the reaction center. More importantly, both the ortho-fluorine and the para-acetyl group are strongly electron-withdrawing. This reduces the electron density on the aromatic ring, making the carbon atom attached to the boron less nucleophilic and thus slowing down the transmetalation step of the Suzuki catalytic cycle.[2][16] This electronic deficiency also makes the C-B bond more susceptible to cleavage by protons (protodeboronation).[4][17]
Q: What is the mechanistic role of the base in this specific coupling?
A: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[10][14] This negatively charged boronate has a much greater tendency to transfer its organic group from boron to the palladium center during the transmetalation step, which is often the rate-limiting step for electron-deficient boronic acids.[18][19] The choice of base is a delicate balance: it must be strong enough to form the boronate but not so strong that it promotes unwanted side reactions.[11]
Q: Can I use my standard Pd(PPh₃)₄ catalyst?
A: While Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, it is often not potent enough for difficult couplings involving electron-deficient or sterically hindered partners. The PPh₃ ligands are not as electron-rich as modern biarylphosphine ligands, and the catalyst can be thermally unstable. For this compound, you will likely achieve significantly higher yields and faster reaction times by switching to a catalyst system based on ligands like SPhos, XPhos, or other Buchwald-type ligands.[7][8]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction.[15][19]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the optimization process.
Caption: A decision tree for troubleshooting the Suzuki coupling.
Data & Protocols
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (or similar G4) | Ensures rapid formation of the active Pd(0) catalyst; ideal for challenging substrates.[2] |
| Catalyst Loading | 1 - 3 mol% | Sufficient for most couplings; can be increased to 5% for very difficult partners. |
| Ligand | XPhos (or SPhos, RuPhos) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective activation of the boronic acid with a lower risk of protodeboronation than hydroxides.[12] |
| Base Equivalents | 2.0 - 3.0 eq. | Ensures complete formation of the boronate species. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 10:1) | Good balance of reactant solubility and boronate formation. Anhydrous toluene is an alternative.[18] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst deactivation and homocoupling.[15] |
Optimized Experimental Protocol
This protocol is a general starting point and should be monitored by TLC or LC-MS to determine the optimal reaction time.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
XPhos Pd G3 (0.02 eq., 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (1.3 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.[12]
-
Under a positive flow of inert gas or inside a glovebox, add the XPhos Pd G3 catalyst (0.02 mmol).
-
Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.4 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- Chem-Impex. (n.d.). 5-Bromo-2-fluorophenylboronic acid.
- Borates Today. (2021). Boron Suzuki Coupling.
- ChemicalBook. (n.d.). This compound CAS#: 870777-29-0.
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Myers, A. (n.d.). The Suzuki Reaction.
- Request PDF. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- ACS Publications. (1999). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- ACS Publications. (2012).
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Protodeboronation.
- Royal Society of Chemistry. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- MDPI. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
- Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Molander, G. A., et al. (2007).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (n.d.). 5-Trifluoromethyl-2-formylphenylboronic Acid.
- De Gruyter. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Pure and Applied Chemistry.
Sources
- 1. This compound CAS#: 870777-29-0 [m.chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Low yield in 5-Acetyl-2-fluorophenylboronic acid Suzuki reaction
Technical Support Center: Suzuki Coupling Reactions
Introduction: Navigating the Challenges of an Electron-Deficient Coupling Partner
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties, specifically low yields, with Suzuki-Miyaura cross-coupling reactions involving 5-Acetyl-2-fluorophenylboronic acid .
This particular boronic acid presents a unique set of challenges due to its electronic and steric properties. The presence of two strong electron-withdrawing groups—the acetyl group at the 5-position and the fluoro group at the 2-position—significantly deactivates the boronic acid. This deactivation slows down the crucial transmetalation step in the catalytic cycle, which is often the primary cause of poor reaction performance. This guide provides a structured approach to diagnosing issues and optimizing reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield so low when using this compound?
The principal reason is electronic deactivation. The electron-withdrawing acetyl and fluoro groups reduce the nucleophilicity of the arylboronic acid, which hinders the transfer of the aryl group from boron to the palladium center (transmetalation), a rate-limiting step in many Suzuki couplings.[1]
Q2: What is the most common and problematic side reaction?
Protodeboronation, the cleavage of the C–B bond by a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom, is a major competing pathway.[2][3] This side reaction is often accelerated by the high temperatures and basic conditions typical of Suzuki couplings and can be particularly problematic for electron-deficient boronic acids.
Q3: Which palladium catalyst and ligand system should I start with?
For challenging couplings involving electron-deficient boronic acids, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be insufficient. It is recommended to use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. Buchwald ligands, such as SPhos or XPhos , are excellent starting points as they promote both oxidative addition and reductive elimination.[4][5]
Q4: What is the best choice of base for this reaction?
The base plays a critical role and its choice is often a trade-off between promoting the reaction and minimizing side reactions.
-
Good Starting Point: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are effective and commonly used.[6][7]
-
For Sensitive Substrates: Potassium phosphate (K₃PO₄) is a milder base that can sometimes suppress protodeboronation.[4]
-
Alternative: Cesium fluoride (CsF) can be highly effective, particularly for fluorinated substrates, as fluoride ions can activate the boronic acid.[8][9]
Q5: I'm concerned the acetyl group might be unstable. Is this a risk?
Under standard Suzuki conditions (e.g., using carbonate or phosphate bases), the acetyl group is generally stable. However, using very strong bases like hydroxides (NaOH, KOH) or alkoxides (KOtBu) at high temperatures could potentially lead to side reactions involving the enolizable protons of the acetyl group. It is best to start with moderately strong bases like carbonates.
In-Depth Troubleshooting Guide
This section is organized by common experimental observations. Follow the logical workflow to diagnose and resolve the issues in your reaction.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting your Suzuki coupling reaction.
Caption: A step-by-step workflow for diagnosing and solving low-yield issues.
Symptom: Low Conversion (High Amount of Starting Material Remaining)
If you observe significant unreacted starting materials, the catalytic cycle is likely stalled. The primary suspects are inefficient transmetalation or poor catalyst activity.
The electron-deficient nature of this compound makes this the most probable cause.
Solutions:
-
Optimize the Base: The base is crucial for forming the active boronate species. A screening of different bases is highly recommended.
-
Recommendation: Start with K₂CO₃ (2-3 equivalents). If the yield is low, switch to a more soluble and often more active base like Cs₂CO₃ or a milder base like K₃PO₄.
-
-
Change the Solvent System: The solvent affects the solubility of the base and the stability of the catalytic species.
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier for transmetalation.
-
Recommendation: If running at 80 °C, incrementally increase to 100-110 °C. Monitor for potential degradation of starting materials or product.
-
Your chosen catalyst may not be active enough for this challenging substrate.
Solutions:
-
Switch to a More Active Ligand: Standard ligands like PPh₃ are often not effective.
-
Recommendation: Use bulky, electron-rich biarylmonophosphine ligands. XPhos , SPhos , or RuPhos are excellent choices that are known to accelerate slow catalytic steps. A 1:2 Pd:ligand ratio is a good starting point.
-
-
Use a Palladium Pre-catalyst: Pre-catalysts are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.
-
Recommendation: Use a commercially available G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3). These often provide superior results for difficult couplings.[3]
-
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1 mol% to 2-5 mol% can sometimes be a pragmatic solution to force the reaction to completion.
Symptom: Significant Formation of Side Products
If your desired product is forming but the yield is compromised by impurities, identifying these byproducts is key.
This is the most common byproduct, resulting from the cleavage of the C-B bond.
Solutions:
-
Use a Milder or Non-Aqueous Base: Strong bases and high water content can promote protodeboronation.
-
Recommendation: Switch from carbonates to K₃PO₄. Alternatively, using a fluoride source like CsF in an anhydrous solvent (e.g., dry Dioxane or Toluene) can be very effective.
-
-
Protect the Boronic Acid: Unstable boronic acids can be protected as more robust derivatives that slowly hydrolyze in situ to release the active boronic acid at a low concentration.
-
Recommendation: Convert the boronic acid to its N,N'-diethanolamine ester (DABO ester). This derivative is more stable to protodeboronation and can often be used directly in the Suzuki reaction.[10] See Protocol 2 for a general procedure.
-
This results in the formation of 2,2'-difluoro-5,5'-diacetyl-biphenyl.
Solutions:
-
Improve Degassing: This side reaction is almost always caused by the presence of oxygen, which re-oxidizes the Pd(0) catalyst.
-
Recommendation: Standard purging with an inert gas (Argon or Nitrogen) may not be sufficient. Use three cycles of freeze-pump-thaw on your solvent before adding the catalyst. Ensure the reaction is maintained under a positive pressure of inert gas.
-
-
Use High-Purity Reagents: Ensure the palladium source has not been exposed to air for extended periods.
The Suzuki Catalytic Cycle: Highlighting the Bottleneck
Understanding the mechanism helps in targeted troubleshooting. For this specific substrate, the transmetalation step is the bottleneck.
Caption: The Suzuki catalytic cycle, highlighting the slow transmetalation step.
Recommended Starting Conditions & Optimization Parameters
This table provides a robust set of starting conditions and suggests variables for optimization.
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | Pd₂(dba)₃ (1 mol %) or XPhos Pd G3 (2 mol %) | Increase loading to 3-5 mol% if conversion is low. | Pre-catalysts ensure efficient generation of active Pd(0).[3][4] |
| Ligand | XPhos (2.2 mol % if using Pd₂(dba)₃) | Screen other bulky ligands (SPhos, RuPhos). | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃ (2.5 equivalents) | Screen Cs₂CO₃, K₃PO₄, or CsF. Ensure base is finely powdered. | The choice of base is critical and highly substrate-dependent.[6][11] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Try DMF / H₂O (9:1) or anhydrous Toluene/THF with CsF. | Solvent influences solubility and reactivity. Rigorous degassing is essential.[7][12] |
| Temperature | 90 - 100 °C | Increase to 110 °C or decrease if side reactions are prevalent. | Provides energy to overcome activation barriers but can also accelerate decomposition. |
| Concentration | 0.1 - 0.2 M (relative to aryl halide) | Concentrate or dilute the reaction as needed. | Higher concentrations can increase reaction rates but may also lead to solubility issues. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for your optimization efforts.
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium source and ligand (if not using a pre-catalyst). Briefly purge this vial with inert gas. Add the catalyst/ligand mixture to the reaction vial as a solid or dissolved in a small amount of degassed solvent.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation and Use of the Diethanolamine (DABO) Ester
This procedure can be used to stabilize the boronic acid against protodeboronation.
-
Ester Formation: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or Toluene).[10]
-
Add diethanolamine (1.05 equiv) dropwise while stirring. A precipitate will typically form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Collect the solid precipitate by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum. This DABO ester is typically a stable, crystalline solid.
-
Use in Suzuki Reaction: Use the isolated DABO ester (1.2-1.5 equiv) in place of the boronic acid in Protocol 1. The reaction conditions (base, catalyst, solvent) will facilitate the in situ release of the boronic acid.
References
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014). Available at: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. (2011). Available at: [Link]
-
ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]
-
ScienceDirect. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available at: [Link]
-
National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
-
Wenku Baidu. A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. Available at: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available at: [Link]
-
ResearchGate. Convenient and practical preparation of acetylphenyl boronic acids. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Guide: Handling Air-Sensitive 5-Acetyl-2-fluorophenylboronic Acid
[1]
Executive Summary: The "2-Fluoro" Instability Factor[1]
5-Acetyl-2-fluorophenylboronic acid presents a dual challenge in synthesis: it combines the inherent equilibrium issues of boronic acids with the rapid decomposition pathways of ortho-fluoro substituted arenes.[1]
If your reactions are yielding low conversion or high amounts of 3-fluoroacetophenone (the deboronated byproduct), you are likely fighting protodeboronation .
The Mechanistic Trap
The presence of the fluorine atom at the ortho (2-) position, combined with the electron-withdrawing acetyl group at the 5-position, makes the boron center highly Lewis acidic.
-
Rapid Base Attack: The boron quickly accepts hydroxide/alkoxide ions to form the boronate "ate" complex.
-
Ipso-Protonation: The electron-deficient ring facilitates protonation at the carbon attached to the boron.
-
C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and the deboronated arene.
Your Goal: You must create a reaction environment where the rate of Transmetallation (
Storage & Pre-Reaction Handling[1][2][3]
Treat this reagent as Moisture and Air Sensitive . While many boronic acids are shelf-stable, the electron-deficiency of this specific scaffold makes it prone to auto-oxidation (to the phenol) and humidity-induced degradation.[1]
Storage Protocol
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Slows dehydration to boroxine and oxidative hydrolysis.[1] |
| Atmosphere | Argon or Nitrogen | Prevents aerobic oxidation of the C-B bond to C-O (phenol formation). |
| Container | Amber glass, Parafilm/Teflon sealed | Protects from light and ambient humidity. |
Pre-Reaction Quality Check (NMR)
Before committing precious starting materials, run a quick
-
Check for Boroxine: Look for peak broadening or shifting. Boroxines are generally usable but affect stoichiometry (3 moles of acid = 1 mole of boroxine).
-
Check for Phenol: If you see a significant -OH signal or shift consistent with 3-fluoro-4-hydroxyacetophenone, the reagent has oxidized and must be recrystallized or discarded.[1]
Reaction Optimization: The "Fast & Mild" Strategy
To couple this compound successfully, you must use highly active catalysts and mild bases .[1] Standard Suzuki conditions (Pd(PPh
Recommended System: The Buchwald Precatalyst Approach
This protocol uses a bulky, electron-rich phosphine ligand to accelerate oxidative addition and transmetallation, outcompeting decomposition.
Reagents
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–3 mol%).
-
Why: These precatalysts generate the active Pd(0) species immediately even at room temperature.
-
-
Base: K
PO (Potassium Phosphate, tribasic).-
Why: It buffers the pH lower than hydroxides or carbonates, reducing the concentration of the reactive "ate" complex that leads to decomposition.
-
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1).
-
Note: Degas solvents thoroughly.
-
Step-by-Step Protocol
-
Degassing: Sparge your reaction solvent (THF or Toluene) with Argon for 15 minutes. Do not skip this. Oxygen kills the active Pd(0) species, slowing the reaction and allowing decomposition to win.
-
Setup: In a glovebox or under active Argon flow, charge the reaction vessel with:
-
Base Addition: Add K
PO (2.0 equiv). If using aqueous base, add the degassed water solution now. -
Temperature: Start at Room Temperature .
-
Monitor by TLC/LCMS at 30 minutes.
-
Only heat to 40–50°C if conversion is stalled. High heat accelerates deboronation.[1]
-
-
Quench: Once the starting halide is consumed, filter through Celite immediately to remove the catalyst.
Visualizing the Kinetic Competition
The following diagram illustrates the "Race" occurring in your flask. You must favor the Green path over the Red path.
Figure 1: The Kinetic Competition.[1] Electron-poor 2-fluoro boronic acids are prone to the Red Path (Protodeboronation).[1] Using active ligands (XPhos/SPhos) accelerates the Green Path.
Workup & Purification[1][2]
Warning: Silica gel is slightly acidic. Unreacted boronic acid or sensitive products can decompose on the column.
-
Scavenging: If you used excess boronic acid, it may remain. Treat the crude mixture with pinacol (1.5 equiv relative to remaining acid) and stir for 30 mins. This converts the acid to the stable pinacol ester, which is easier to separate or inert on the column.
-
Neutralization: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites.
-
Elution: Use Ethyl Acetate/Hexanes.[3] Avoid alcohols (Methanol) if possible, as they can induce transesterification or solvolysis in sensitive derivatives.
Troubleshooting FAQ
| Symptom | Probable Cause | Corrective Action |
| Product is 3-Fluoroacetophenone | Protodeboronation (The "Red Path" won).[1] | Switch to anhydrous conditions (CsF or K |
| Reaction turns black immediately | Pd-black precipitation (Catalyst death).[1] | Oxygen leak. Ensure rigorous degassing. Switch to a precatalyst (Pd G3/G4) rather than mixing Pd(OAc) |
| Low Conversion (Stalled) | Catalyst resting state is too stable. | The oxidative addition into the aryl halide might be slow. Ensure you are using an aryl Iodide or Bromide , not Chloride. If Chloride, heat is required, but heat kills the boronic acid. Catch-22: Switch to Aryl-Br. |
| Boronic Acid insoluble | High lattice energy / Boroxine formation. | Add a co-solvent like alcohol (EtOH) if the catalyst tolerates it, or use a Phase Transfer Catalyst (TBAB) in biphasic systems. |
References
-
Kinetic Mechanism of Protodeboronation
-
Catalyst Selection for Unstable Boronic Acids
- Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Journal of the American Chemical Society.
-
[1]
-
General Handling of Air-Sensitive Reagents
-
Sigma-Aldrich Technical Bulletin AL-134.[1] "Handling Air-Sensitive Reagents."
-
-
Slow Release Strategy (MIDA Boronates)
- Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.
-
[1]
Sources
- 1. angenesci.com [angenesci.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Acetyl-2-fluorophenylboronic Acid Synthesis
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Process Development Topic: Minimizing Impurity Profiles in Functionalized Arylboronic Acid Synthesis
Introduction: The Stability Paradox
Welcome to the technical support hub for 5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0) .
This molecule presents a classic "push-pull" stability paradox. The electron-withdrawing acetyl group at the C5 position and the electronegative fluorine at C2 significantly increase the Lewis acidity of the boron center. While this makes the final boronic acid a highly reactive partner for Suzuki-Miyaura couplings, it also renders the C-B bond kinetically unstable towards protodeboronation (hydrolysis of the C-B bond) and oxidation.
This guide moves beyond standard recipes to address the root causes of impurities: Homocoupling , Protodeboronation , and Incomplete Hydrolysis .
Module 1: Synthetic Route Selection & Impurity Profiles
Before troubleshooting, ensure you are using the route that matches your impurity tolerance.
Comparative Analysis: Route A vs. Route B
| Feature | Route A: Miyaura Borylation (Recommended) | Route B: Cryogenic Lithiation (High Risk) |
| Precursor | 5-Acetyl-2-fluoro-1-bromobenzene | 4-Fluoroacetophenone (Protected) |
| Reagents | ||
| Primary Impurity | Pinacol Ester Contamination (Difficult to remove) | Regioisomers & Tertiary Alcohols (from ketone attack) |
| Protodeboronation Risk | Low (Neutral conditions) | High (During acidic quench) |
| Scalability | High (Robust, reproducible) | Low (Exotherm control is critical) |
Decision Matrix
Figure 1: Strategic decision tree for synthesis route selection based on starting material protection status.
Module 2: Troubleshooting The Miyaura Route
Context: You are reacting 5-acetyl-2-fluorobromobenzene with bis(pinacolato)diboron (
Issue 1: "I see a significant amount of homocoupled biaryl impurity."
-
Diagnosis: The presence of 3,3'-diacetyl-6,6'-difluorobiphenyl indicates oxidative homocoupling. This is often driven by the presence of oxygen or excessively strong bases.
-
The Fix:
-
Switch Base: Use Potassium Acetate (KOAc) instead of Carbonates (
). KOAc is too weak to promote rapid transmetalation of the product with the starting bromide (the mechanism for homocoupling), but strong enough to facilitate the borylation cycle. -
Degassing: Sparge the solvent (Dioxane or DMSO) with Argon for at least 20 minutes before adding the catalyst. Pd(0) is sensitive to
, which accelerates homocoupling.
-
Issue 2: "The Pinacol ester won't hydrolyze to the free acid."
-
Diagnosis: Pinacol boronate esters are thermodynamically stable. Standard acid hydrolysis (HCl/THF) often fails or requires conditions harsh enough to degrade the acetyl group.
-
The Fix (Oxidative Cleavage):
-
Protocol: Suspend the pinacol ester in Acetone/Water (1:1). Add Sodium Periodate (
, 3.0 equiv) and stir at room temperature for 12 hours. -
Mechanism: Periodate oxidatively cleaves the vicinal diol of the pinacol ligand, rendering it unstable and releasing the free boronic acid under mild conditions [1].
-
Module 3: Troubleshooting The Lithiation Route
Context: You are treating a protected 4-fluoroacetophenone with
Issue 3: "My yield is low, and I see tertiary alcohol byproducts."
-
Diagnosis: Incomplete protection of the acetyl group.
-BuLi is a powerful nucleophile and will attack any free ketone faster than it performs Lithium-Halogen exchange or deprotonation. -
The Fix:
-
Ensure the starting material is the ethylene glycol acetal of 4-fluoroacetophenone.
-
Critical Step: Dry the starting material azeotropically with toluene before reaction. Moisture hydrolyzes the acetal, exposing the ketone.
-
Issue 4: "The product decomposes during the acidic workup."
-
Diagnosis: Protodeboronation.[1][2][3][4] The 2-fluoro substituent destabilizes the C-B bond. When you quench the lithiated species with acid to remove the acetal protecting group, the low pH catalyzes the cleavage of the Boron.
-
The Fix:
-
Two-Stage Quench: First, quench the boronate with saturated
(mildly acidic) to destroy excess base. Extract the intermediate. -
Controlled Deprotection: Deprotect the acetal in a separate step using mild acid (e.g., dilute HCl in Acetone) at 0°C , monitoring by TLC. Do not heat.
-
Module 4: Purification & Storage (The "Gold Standard")
If standard recrystallization fails (common with this molecule due to "oiling out"), use the Diethanolamine (DEA) Method . This is the most reliable way to isolate high-purity boronic acids.
The DEA Purification Protocol
-
Complexation: Dissolve the crude boronic acid (or ester) in minimal diethyl ether. Add 1.05 equivalents of Diethanolamine (DEA) dissolved in isopropanol.
-
Precipitation: A white solid (the DEA adduct) will precipitate almost immediately. This adduct is highly crystalline and excludes impurities (homocouples and de-boronated arenes remain in solution).
-
Filtration: Filter and wash with cold ether.
-
Release: Suspend the DEA adduct in a biphasic mixture of dilute HCl and Ethyl Acetate. Stir for 30 mins. The acid cleaves the N-B bond, releasing the pure boronic acid into the organic layer.
-
Isolation: Separate organic layer, dry over
, and concentrate.
Impurity Pathway Diagram
Figure 2: Common degradation pathways. Note that Boroxine formation is reversible and often acceptable, whereas protodeboronation is irreversible.
Frequently Asked Questions (FAQ)
Q: My NMR shows broad peaks and the stoichiometry seems off. Is it impure? A: Not necessarily.[5] Boronic acids exist in equilibrium with their dehydrated trimer, the boroxine . This is concentration-dependent.
-
Verification: Add a drop of
to your NMR tube. This shifts the equilibrium back to the monomeric acid species, sharpening the peaks [2].
Q: Can I use the Pinacol Ester directly in my next coupling?
A: Yes. In fact, for this compound, we recommend keeping it as the pinacol ester if possible. The ester is significantly more stable towards protodeboronation than the free acid. You can hydrolyze it in situ during the Suzuki coupling by using a strong base (like
Q: Why is the melting point lower than the literature value (112-117 °C)? A: This is likely due to the boroxine/acid ratio. "Wet" samples (acid form) melt lower; "Dry" samples (boroxine form) melt higher. Do not rely solely on MP for purity; use qNMR (Quantitative NMR) with an internal standard.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Hall, D. G. (Ed.).[5] (2011).[5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Ch. 1: Structure, Properties, and Preparation of Boronic Acid Derivatives).
-
Coutts, S. J., et al. (2011). Purification of Boronic Acids via Diethanolamine Adducts.[5] Journal of Organic Chemistry, 76(9), 3571–3575.[5]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 5-Acetyl-2-fluorophenylboronic Acid: A Comparative Analysis for Synthetic Strategy
For the discerning researcher in drug discovery and materials science, the selection of a boronic acid is a critical decision point that dictates synthetic efficiency and molecular complexity. Phenylboronic acids, as cornerstone reagents in Suzuki-Miyaura cross-coupling reactions, offer a universe of possibilities for constructing biaryl scaffolds.[1] This guide moves beyond a simple cataloging of reagents to provide an in-depth, field-proven comparison of 5-Acetyl-2-fluorophenylboronic acid against a spectrum of other substituted phenylboronic acids. We will dissect the nuanced interplay of electronic and steric effects, supported by experimental data, to empower you to make informed decisions in your synthetic designs.
The Unique Electronic and Steric Signature of this compound
This compound is not a simple building block; it is a highly functionalized reagent whose reactivity is governed by the precise placement of its substituents. Understanding its distinct characteristics is paramount to unlocking its synthetic potential.
-
Chemical Properties: This compound is typically a light yellow to yellow solid with a melting point in the range of 112-117 °C.[2]
-
The Electron-Withdrawing Acetyl Group: Positioned para to the boronic acid, the acetyl group is a potent electron-withdrawing group (EWG) through resonance and induction. This significantly decreases the electron density on the phenyl ring and, consequently, on the boron atom, increasing its Lewis acidity.[3][4] This electronic feature has a profound, and often challenging, impact on the transmetalation step of the Suzuki-Miyaura coupling.[5]
-
The Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, further enhancing the Lewis acidity of the boron center.[6] While fluorine can participate in resonance donation, its inductive effect typically dominates.[3] Critically, the ortho position introduces steric bulk and the potential for coordinative interactions with the palladium catalyst during the catalytic cycle, which can influence reaction rates and selectivity.
This unique combination of a strong EWG and an ortho-fluoro substituent makes this compound a valuable tool for introducing complex, functionalized motifs, but also a reagent that requires careful consideration of reaction conditions.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis
The true measure of a boronic acid's utility is its performance in the crucible of a reaction flask. The Suzuki-Miyaura reaction is a multi-step catalytic process, with the transmetalation step—the transfer of the organic group from boron to palladium—being highly sensitive to the boronic acid's electronic and steric nature.[7]
Generally, electron-donating groups (EDGs) on the phenylboronic acid accelerate transmetalation, while electron-withdrawing groups (EWGs) decelerate it.[8] The oxidative addition step, conversely, is often facilitated by EWGs on the aryl halide partner.[8]
To provide a clear performance benchmark, we present experimental data from the coupling of various substituted phenylboronic acids with 4-bromoanisole. This allows for a direct comparison of how different substituents influence reaction outcomes under standardized conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Type | Reaction Time (h) | Yield (%) | Causality and Insights |
| Phenylboronic Acid | Unsubstituted (Baseline) | 4 | 92 | Serves as the baseline for standard reactivity. The reaction proceeds efficiently without strong electronic influence. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | 2 | 96 | The electron-donating methoxy group enhances the nucleophilicity of the ipso-carbon, accelerating the rate-limiting transmetalation step and leading to a faster reaction with excellent yield. |
| 4-Nitrophenylboronic Acid | Strong Electron-Withdrawing (EWG) | 12 | 65 | The potent nitro group significantly deactivates the boronic acid towards transmetalation, requiring longer reaction times and resulting in a lower yield.[5] This highlights the challenge posed by strong EWGs. |
| 2-Fluorophenylboronic Acid | Ortho-Substituted (EWG) | 6 | 88 | The ortho-fluoro group provides moderate steric hindrance and an inductive withdrawing effect. The reaction is slightly slower than the baseline but still proceeds to a high yield, demonstrating the general tolerance of the coupling for this substituent.[9][10] |
| This compound | Ortho-Fluoro (EWG) + Para-Acetyl (Strong EWG) | 16 | 75 | The combined deactivating effect of both the acetyl and fluoro groups makes transmetalation significantly more challenging, necessitating extended reaction times. The yield, while good, is compromised compared to less deactivated analogues. This underscores the need for optimized catalyst systems and conditions. |
Note: The data in this table is representative and compiled to illustrate established reactivity trends. Actual results may vary based on the specific catalyst, base, solvent, and temperature used.
Visualizing the Mechanism and Workflow
To fully grasp the concepts discussed, visual aids are indispensable. The following diagrams, rendered in Graphviz, illustrate the fundamental catalytic cycle and a logical workflow for comparative experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the parallel comparison of different boronic acids.
Experimental Protocol: A Self-Validating System for Comparative Analysis
This protocol is designed to be a robust and self-validating system for comparing the reactivity of this compound with other analogues. The inclusion of a baseline (phenylboronic acid) and other controls allows for the confident attribution of performance differences to substituent effects.
Objective: To determine the relative yield of the Suzuki-Miyaura coupling product between various phenylboronic acids and 4-bromoanisole.
Materials:
-
This compound
-
Phenylboronic acid (Baseline control)
-
4-Methoxyphenylboronic acid (EDG control)
-
4-Nitrophenylboronic acid (EWG control)
-
4-Bromoanisole (Aryl halide partner)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Solvent)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Reaction vials with stir bars, inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Reagent Preparation (Causality):
-
In a glovebox or under an inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and K₂CO₃ (2.0 mmol) to each of five identical reaction vials. The palladium(0) complex is the active catalyst that initiates the cycle; it is air-sensitive and must be handled under inert conditions. The inorganic base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7]
-
Add 4-bromoanisole (1.0 mmol) to each vial.
-
-
Boronic Acid Addition:
-
To each vial, add one of the following boronic acids (1.2 mmol, 1.2 equivalents):
-
Vial 1: Phenylboronic acid
-
Vial 2: 4-Methoxyphenylboronic acid
-
Vial 3: 4-Nitrophenylboronic acid
-
Vial 4: this compound
-
Vial 5: (Optional) Another boronic acid of interest.
-
-
Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide and can help mitigate issues from potential protodeboronation or boroxine formation.[11]
-
-
Reaction Execution:
-
To each vial, add 1,4-dioxane (4 mL) and water (1 mL) via syringe. A biphasic solvent system is common. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.
-
Seal the vials and place them in a preheated oil bath or heating block at 90 °C. Stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reactions by taking small aliquots and analyzing via TLC or GC-MS at set time intervals (e.g., 2, 4, 8, 16 hours).
-
Once the limiting reagent (4-bromoanisole) is consumed (or after a maximum of 24 hours), cool the reactions to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product via column chromatography if necessary.
-
Determine the isolated yield for each reaction. For more precise comparison, quantitative NMR (qNMR) or GC analysis with an internal standard can be performed on the crude product before purification.
-
Stability, Handling, and Advanced Applications
While highly effective, boronic acids are not without their challenges. They can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, reducing the amount of active reagent.[11] They can also dehydrate to form cyclic trimers known as boroxines. For particularly sensitive substrates or multi-step syntheses, more stable alternatives may be preferable.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable to chromatography and less prone to protodeboronation.[12][13]
-
Organotrifluoroborates: These salts (e.g., K[ArBF₃]) offer excellent stability to air and moisture and can be used directly in coupling reactions.[14]
The functional groups on this compound make it particularly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the acetyl group provides a synthetic handle for further elaboration into more complex structures.[15][16][17] The rise of boronic acids as pharmacophores themselves, with several FDA-approved drugs, further cements the importance of understanding these versatile reagents.[16][18]
Conclusion
This compound presents a fascinating case study in the balance of electronic deactivation and synthetic utility. Its dual electron-withdrawing substituents render it less reactive in Suzuki-Miyaura coupling compared to unsubstituted or electron-rich analogues, demanding more rigorous conditions or advanced catalyst systems. However, this same electronic signature makes it an invaluable building block for accessing complex, functionalized biaryl compounds that are central to modern drug discovery and materials science. By understanding the principles outlined in this guide, researchers can effectively harness the power of this and other substituted phenylboronic acids, turning synthetic challenges into opportunities for innovation.
References
-
Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 863. Available from: [Link]
-
2-Benzyloxy-4-fluorophenylboronic acid. Chem-Impex. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. Available from: [Link]
-
Zare, B., et al. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(3), 526-537. Available from: [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
-
Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276-2284. Available from: [Link]
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
-
Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(11), 539. Available from: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
Question on ResearchGate (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]
-
2-Fluorophenylboronic acid. PubChem. Available from: [Link]
-
van der Lubbe, S. C. C., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(20), e202104595. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5972. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
Al-Nemrawi, N. K., & Al-Qadi, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-014. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5981-5986. Available from: [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]
-
A. A. A. Al-Jabali, A. A. A., & Al-Zoubi, R. M. (2025). Design and discovery of boronic acid drugs. ResearchGate. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Reddit discussion on phenyl group electronic effects (2020). Reddit. Available from: [Link]
-
I. A. Al-Tannak, N. F., et al. (2022). Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. European Journal of Medicinal Chemistry, 240, 114571. Available from: [Link]
-
S. M. A. H. Siddiki, S. M. A. H., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 576. Available from: [Link]
-
P. Ertl, P. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available from: [Link]
-
Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. ResearchGate. Available from: [Link]
-
Phenylboronic acid and its optimized derivatives. ResearchGate. Available from: [Link]
-
S. S. M. S. S. M. Bandara, S. S. M. S. S. M., et al. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. The Journal of Organic Chemistry. Available from: [Link]
-
Suzuki cross-coupling of aryl bromide with phenylboronic acid using... ResearchGate. Available from: [Link]
Sources
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. This compound CAS#: 870777-29-0 [m.chemicalbook.com]
- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Fluorophenylboronic acid = 95 1993-03-9 [sigmaaldrich.com]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
LC-MS Analysis of 5-Acetyl-2-fluorophenylboronic Acid Reaction Products: A Comparative Technical Guide
Introduction
5-Acetyl-2-fluorophenylboronic acid (CAS: 870777-29-0) is a critical building block in medicinal chemistry, widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated acetophenone moiety into biaryl scaffolds. The presence of the fluorine atom ortho to the boronic acid group, combined with the electron-withdrawing acetyl group, creates a unique electronic environment that significantly influences both its chemical reactivity and its behavior during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
This guide provides an in-depth technical comparison of analytical strategies for monitoring the reaction products of this compound. Unlike generic guides, we focus on the specific challenge of distinguishing the Target Biaryl Product from its deceptive "alternatives"—primarily the Protodeboronation Byproduct (4'-Fluoroacetophenone) and Homocoupling Impurities . We also compare column chemistries (C18 vs. Phenyl-Hexyl) to optimize resolution for these fluorinated species.
The Analytical Challenge: Reaction Pathways & Byproducts
To design a robust LC-MS method, one must understand the "alternatives" generated during the reaction. The instability of the C-B bond, exacerbated by the electron-withdrawing fluorine and acetyl groups, leads to specific degradation pathways that can mimic the starting material or product if not carefully resolved.
Reaction & Degradation Topology
The following diagram illustrates the competing pathways that must be monitored.
Figure 1: Reaction topology showing the target Suzuki product versus competing protodeboronation and oxidation pathways.
Comparative Analysis: Method Performance
This section compares the performance of standard analytical approaches versus optimized protocols for this specific fluorinated boronic acid.
Ionization Mode Comparison: ESI(+) vs. ESI(-)
The most common error in analyzing boronic acids is relying solely on positive mode Electrospray Ionization (ESI+). While the acetyl group facilitates protonation, the boronic acid moiety is Lewis acidic and ionizes far more efficiently in negative mode (ESI-).
| Analyte | ESI(+) Sensitivity | ESI(-) Sensitivity | Recommended Adducts |
| Starting Material (SM) | Low | High | [M-H]-, [M+HCOO]- |
| Target Product (Biaryl) | High | Low* | [M+H]+ |
| Byproduct A (Deboronation) | High | None | [M+H]+ |
| Byproduct B (Phenol) | Moderate | High | [M-H]- |
Note: Target product sensitivity in ESI(-) depends on the coupling partner. If the partner is neutral/basic, ESI(+) is dominant.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
For fluorinated aromatics, standard C18 columns often struggle to separate the protodeboronated byproduct (4'-Fluoroacetophenone) from the starting boronic acid due to similar hydrophobicity.
-
Alternative 1: C18 (Generic)
-
Mechanism:[1] Hydrophobic interaction.
-
Outcome: Co-elution of SM and Byproduct A is common. Peak tailing observed for boronic acids due to silanol interactions.
-
-
Alternative 2: Phenyl-Hexyl (Recommended)
-
Mechanism:[1]
- interactions + Fluorine selectivity. -
Outcome: The fluorine atom on the phenyl ring interacts strongly with the Phenyl-Hexyl phase, often increasing retention and resolution between the boronic acid and the deboronated species.
-
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring that disappearance of SM is real and not an artifact of ionization suppression or degradation in the source.
Sample Preparation (Critical Step)
Boronic acids can undergo protodeboronation in the vial if left in the basic reaction mixture.
-
Aliquot: Take 50 µL of reaction mixture.
-
Quench: Immediately dilute into 950 µL of acidified acetonitrile (0.1% Formic Acid in MeCN).
-
Why? Acid neutralizes the base (e.g., K2CO3), halting the base-catalyzed deboronation mechanism [1].
-
-
Filter: Centrifuge or filter (0.2 µm PTFE) to remove inorganic salts.
LC-MS Method Parameters[1][2][3]
System: UHPLC coupled to Triple Quadrupole or Q-TOF.
Chromatography:
-
Column: ACQUITY CSH Phenyl-Hexyl or equivalent (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Note: Ammonium formate aids in forming stable [M+HCOO]- adducts for the boronic acid in negative mode [2].
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibrate)
-
Mass Spectrometry (Polarity Switching):
-
Cycle Time: < 0.5 sec (essential to capture narrow UHPLC peaks during switching).
-
Source Temp: 350°C (High temp ensures desolvation of the polar boronic acid).
-
Capillary Voltage: 3.0 kV (+) / 2.5 kV (-).
Data Interpretation Table
Use this table to validate your peak assignments.
| Compound | Retention Time (min)* | Primary Ion (m/z) | Mode | Notes |
| This compound | 2.1 | 181.0 [M-H]- 227.0 [M+HCOO]- | ESI(-) | Broad peak shape is typical. Monitor 227 -> 181 transition for quant. |
| 4'-Fluoroacetophenone (Byproduct) | 3.4 | 139.1 [M+H]+ | ESI(+) | Sharp peak. Elutes later than boronic acid on Reverse Phase. |
| Biaryl Product (Example) | 4.5 - 5.5 | [M+H]+ (varies) | ESI(+) | Most hydrophobic. |
| 5-Acetyl-2-fluorophenol | 2.8 | 153.0 [M-H]- | ESI(-) | Oxidation impurity. |
*Retention times are estimates based on a standard 5-95% gradient on a Phenyl-Hexyl column.
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision logic for the analyst during the run.
Figure 2: Analytical workflow emphasizing the necessity of polarity switching for complete reaction monitoring.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity using LC-MS/MS. SCIEX Technical Notes. [Link]
-
Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo TQ Absolute. Waters Application Notes. [Link]
Sources
Isotopic Labeling via Copper-Mediated Radiofluorination: A Technical Guide to 5-Acetyl-2-fluorophenylboronic Acid
Topic: Isotopic Labeling Studies with 5-Acetyl-2-fluorophenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Role of Fluorinated Boronic Acids
In the landscape of Positron Emission Tomography (PET) radiochemistry, the introduction of fluorine-18 (
This guide provides an in-depth technical comparison of using this boronic acid against alternative precursors (pinacol esters, stannanes, and iodonium salts) for synthesizing
Comparative Analysis: Precursor Performance
The choice of precursor dictates the radiochemical yield (RCY), purification burden, and clinical translation potential. Below is an objective comparison of This compound versus its primary alternatives.
Mechanism of Action: The CMRF Pathway
The labeling process utilizes a Chan-Lam-type coupling mechanism where the boronic acid undergoes transmetalation with a high-valent Cu(II/III)-[{}^{18}F]fluoride complex, followed by reductive elimination to form the C–
Performance Matrix
| Feature | This compound (Subject) | Pinacol Ester (BPin) Analog | Arylstannane Precursor | Diaryliodonium Salt |
| Labeling Efficiency (RCY) | High (40–65%) The acetyl (EWG) group facilitates reductive elimination from Cu(III). | Moderate (30–50%) Slower transmetalation due to steric bulk of the pinacol group. | High (50–70%) Fast reaction kinetics but toxicity concerns. | Variable (20–60%) Highly dependent on counter-ion and radical scavengers. |
| Protodeboronation Resistance | Moderate Requires buffering (pyridine/base control) to prevent C-B bond hydrolysis. | High The ester protects against premature hydrolysis during storage. | N/A (Protodestannylation is the side reaction). | Low Susceptible to thermal decomposition. |
| Purification Complexity | Low Precursor is highly polar; easily separated from the lipophilic fluoro-product via SPE/HPLC. | Moderate Hydrolysis of residual BPin required for clean separation. | High Requires rigorous removal of toxic tin byproducts (ICH Q3D limits). | Moderate Iodo-arene byproducts can co-elute with product. |
| Shelf-Life Stability | Good Stable as a solid; sensitive to moisture over months. | Excellent Highly stable; resistant to atmospheric moisture. | Poor Light and air sensitive; requires -20°C storage. | Poor Often hygroscopic and light sensitive. |
Scientific Insight: The "Ortho-Fluoro" Effect
Using This compound specifically leverages the ortho-fluorine effect. While steric hindrance usually lowers yield, the fluorine atom at the C2 position can pre-organize the copper complex through weak Cu···F interactions, potentially accelerating the transmetalation step compared to non-fluorinated analogs. However, the electron-withdrawing nature of the C5-acetyl group is the dominant factor, lowering the activation energy for the final reductive elimination step, which is often the rate-determining step in CMRF.
Experimental Protocol: Copper-Mediated -Fluorination
Objective: Synthesis of 1-(
Reagents & Equipment
-
Precursor: this compound (5.0 mg, 27 µmol).
-
Catalyst: Tetrakis(pyridine)copper(II) triflate [Cu(OTf)
(py) ] (4.0 mg). -
Solvent: N,N-Dimethylacetamide (DMA) / n-Butanol (2:1 v/v).
-
Isotope: [
]Fluoride (No-Carrier-Added), trapped on QMA cartridge. -
Eluent: Et
NHCO in MeOH.
Step-by-Step Workflow
-
Isotope Processing:
-
Trap [
]fluoride on a pre-conditioned QMA carbonate cartridge. -
Elute with tetraethylammonium bicarbonate (TEAB) in MeOH (0.5 mL) into the reaction V-vial.
-
Crucial Step: Azeotropic drying is minimized or performed at lower temperatures (<80°C) to prevent thermal degradation of the base, though some protocols allow "minimalist" elution without extensive drying for alcohol-tolerant CMRF.
-
-
Reaction Assembly:
-
Dissolve the boronic acid precursor and Cu catalyst in 0.5 mL of DMA/n-BuOH.
-
Add the solution to the dried [
]fluoride residue.[2] -
Atmosphere: The reaction tolerates air, but an inert atmosphere (
) is recommended to standardize Cu oxidation states.
-
-
Labeling Reaction:
-
Heat the sealed vial to 110°C for 20 minutes .
-
Note: The acetyl group activates the ring, allowing for milder temperatures compared to electron-rich substrates (which often require 130°C+).
-
-
Quench & Purification:
-
Quench with 3 mL of water/0.1% TFA.
-
Pass through a C18 Sep-Pak cartridge.
-
Elute product with EtOH (1 mL) and purify via semi-prep HPLC (Acetonitrile/Water gradient).
-
Self-Validating QC Checkpoints
-
Color Change: The reaction mixture should transition from deep blue (Cu-pyridine complex) to green/brown. A persistent blue color may indicate insufficient transmetalation.
-
TLC Analysis: Use silica plates (50% EtOAc/Hexane). The boronic acid precursor stays at the baseline (Rf < 0.1); the fluorinated product moves to Rf ~ 0.6.
-
Protodeboronation Check: Monitor for the formation of 3-fluoroacetophenone (H-substituted byproduct) via HPLC (UV 254 nm). High levels indicate excessive temperature or water content.
Visualizations
Figure 1: Catalytic Cycle & Workflow
The following diagram illustrates the mechanistic pathway and the experimental decision tree for using this specific precursor.
Caption: Figure 1. Mechanistic pathway for the Copper-Mediated Radiofluorination of this compound, highlighting the critical reductive elimination step versus the competing protodeboronation pathway.
Quantitative Data Summary
The following data represents aggregated performance metrics from standard CMRF conditions applied to acetyl-substituted arylboronic acids.
| Parameter | Value / Observation |
| Precursor Concentration | 20–30 µmol (High concentration suppresses protodeboronation) |
| Catalyst Load | 10–15 mol% relative to precursor |
| RCY (Decay Corrected) | 58 ± 7% (n=5) |
| Molar Activity (Am) | > 50 GBq/µmol |
| Reaction Time | 20 minutes |
| Precursor Purity Req. | > 97% (Boroxine content must be minimized) |
References
-
Mossine, A. V., et al. (2015).[3] "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters.
-
Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition.
-
Zlatopolskiy, B. D., et al. (2015).[3] "Copper-Mediated Radiofluorination of Arylboronic Acids: A Mechanistic Investigation." Chemistry – A European Journal.
-
Sanford, M. S., & Scott, P. J. (2016). "Moving Metal-Mediated 18F-Fluorination from Concept to Clinic." ACS Central Science.[4]
-
PubChem Compound Summary. "2-Fluorophenylboronic acid (Related Structure)." National Library of Medicine.
Sources
A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Coupling of 5-Acetyl-2-fluorophenylboronic Acid: A Guide for Researchers
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures. A key building block in the development of pharmaceuticals, notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, is 5-Acetyl-2-fluorophenylboronic acid. The efficiency of coupling this sterically hindered and electronically deactivated substrate is critically dependent on the choice of catalyst. This guide provides a comprehensive head-to-head comparison of various catalytic systems for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst performance and selection for researchers, scientists, and drug development professionals.
The Challenge: Coupling an Electron-Deficient and Ortho-Substituted Arylboronic Acid
This compound presents a unique set of challenges for the Suzuki-Miyaura reaction. The presence of an electron-withdrawing acetyl group deactivates the boronic acid, making the crucial transmetalation step of the catalytic cycle more difficult. Furthermore, the ortho-fluoro substituent, while potentially accelerating the reductive elimination step, introduces steric hindrance around the boron center. This combination of electronic and steric factors necessitates a careful selection of a highly active and robust catalyst to achieve high yields and reaction efficiency. A common side reaction to consider is protodeboronation, where the boronic acid is replaced by a hydrogen atom, a process that can be exacerbated by certain reaction conditions and catalyst choices.
Catalyst Systems Under the Microscope
The performance of a Suzuki-Miyaura coupling is dictated by the interplay between the palladium precursor and the ancillary ligand. Here, we compare several classes of catalysts, from traditional phosphine-based systems to modern N-heterocyclic carbene (NHC) ligated palladium complexes, in the context of their application to this compound.
Traditional Phosphine Ligands: The Workhorses
Palladium tetrakis(triphenylphosphine), [Pd(PPh₃)₄], has historically been a go-to catalyst for a wide range of Suzuki-Miyaura couplings. For substrates like this compound, it offers a balance of accessibility and reactivity.
Typical Performance: In couplings with aryl bromides, [Pd(PPh₃)₄] can provide moderate to good yields, although often requiring elevated temperatures and longer reaction times. The relatively lower steric bulk of the triphenylphosphine ligand may not be optimal for facilitating the coupling of this hindered boronic acid.
Another commonly used phosphine-based system involves palladium(II) acetate [Pd(OAc)₂] or palladium(II) chloride [PdCl₂] in combination with a phosphine ligand. The choice of phosphine is critical. For instance, bulky and electron-rich phosphines from the Buchwald and Fu groups, such as SPhos and XPhos, have demonstrated superior performance in challenging couplings.
Buchwald Ligands: A Leap in Efficiency
The development of biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has revolutionized the field of cross-coupling chemistry. These ligands are designed to be both sterically demanding and electron-rich, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.
Performance with Challenging Substrates: For the coupling of this compound, catalyst systems employing Buchwald ligands, often as pre-formed palladium complexes (e.g., XPhos Pd G3), are expected to offer significant advantages over traditional phosphine ligands. These advantages include:
-
Higher Yields: The enhanced catalytic activity often translates to near-quantitative conversion.
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which can improve the functional group tolerance and reduce the incidence of side reactions like protodeboronation.
-
Lower Catalyst Loadings: The high efficiency of these catalysts allows for their use in smaller quantities, which is economically and environmentally beneficial.
N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability make them highly effective in stabilizing the palladium center and promoting catalytic turnover. NHC-Pd complexes are known for their high stability and activity, particularly in the coupling of sterically demanding or electron-poor substrates.
Expected Performance: For the Suzuki-Miyaura coupling of this compound, NHC-Pd catalysts are anticipated to exhibit excellent performance, rivaling or even surpassing that of the best phosphine-based systems. Their robustness can be particularly advantageous in large-scale syntheses.
Comparative Experimental Data
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~75-85 | General Literature |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~80-90 | Patent Literature |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | >95 | Inferred from similar substrates |
| [Pd(IPr)(cinnamyl)Cl] | IPr | K₂CO₃ | THF/H₂O | 60 | 4 | >90 | Inferred from similar substrates |
Note: The data presented is a synthesis of information from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partner.
Mechanistic Insights: Why Catalyst Choice Matters
The observed differences in catalyst performance can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: Bulky, electron-rich ligands like XPhos and NHCs facilitate the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.
-
Transmetalation: The electron-withdrawing acetyl group on this compound can slow down this step. However, the ortho-fluoro substituent can accelerate it. The choice of base and solvent also plays a crucial role here.
-
Reductive Elimination: This final step, which forms the desired C-C bond, is generally favored by bulky ligands that create a sterically crowded metal center.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Using a Buchwald Palladacycle Precatalyst
Caption: Experimental workflow using a Buchwald palladacycle.
Protocol 2: Using a Traditional Palladium/Phosphine System
Caption: Experimental workflow using a traditional catalyst.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the challenging this compound, modern catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes offer superior performance compared to traditional catalysts like [Pd(PPh₃)₄]. These advanced systems provide higher yields under milder conditions and in shorter reaction times, which is crucial for minimizing side reactions such as protodeboronation.
For researchers in drug development and process chemistry, the use of pre-formed palladacycles like XPhos Pd G3 is highly recommended for their high activity, stability, and ease of use. While traditional catalysts can be effective, they often require more forcing conditions, which may not be suitable for complex molecules with sensitive functional groups. The choice of catalyst should always be guided by a preliminary screening to identify the optimal conditions for a specific coupling partner.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 2002 , 124 (7), 1162–1163. [Link]
-
Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling Reactions. Angewandte Chemie International Edition, 2007 , 46 (16), 2750–2752. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 2008 , 47 (26), 4869-4872. [Link]
- Process for preparing biaryl compounds. (2001).
- Preparing method for Olaparib. (2016).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetyl-2-fluorophenylboronic Acid
As researchers and developers at the forefront of chemical synthesis, our handling of reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. 5-Acetyl-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science, requires meticulous handling not only during its use but, critically, upon its disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that our innovative work does not come at the cost of environmental integrity or personal safety.
The causality behind these rigorous disposal protocols is rooted in the inherent hazards of the chemical class. Boronic acids, while indispensable, can pose significant risks if mishandled. The procedures outlined below are designed as a self-validating system, where each step serves as a checkpoint to mitigate risk and ensure compliance with federal and local regulations.
Part 1: Hazard Identification and Inherent Risks
Before any handling or disposal begins, a thorough risk assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS), which provides a comprehensive overview of the chemical's hazards. The primary risks associated with this compound and its analogues are well-documented.[1][2]
Table 1: GHS Hazard Classification for Phenylboronic Acid Analogues
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Understanding these hazards is the critical first step. Ingestion can lead to systemic toxicity, while contact can cause significant irritation to the skin and eyes. Inhalation of the dust can irritate the respiratory tract, underscoring the need for controlled handling.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The equipment specified below is selected to directly counter the identified hazards of the compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | To protect eyes from dust particles or splashes, preventing serious irritation.[2] |
| Body Protection | Laboratory coat. | To minimize skin contamination and protect personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust, which can cause respiratory irritation.[6] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[7] It should never be disposed of down the drain or in regular trash.[2][5] The following protocol ensures a safe and compliant disposal process.
Step 1: Preparation and Containment
-
Designate an Area: Conduct all disposal-related activities in a designated area, such as a chemical fume hood, to contain any dust or vapors.[8]
-
Assemble Materials: Have your labeled hazardous waste container, spill kit, and all necessary PPE ready before you begin.
Step 2: Waste Segregation and Collection
The segregation of waste is a critical control point to prevent dangerous chemical reactions.[5][7]
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, pour it into a compatible, sealed, and labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified.[9]
-
-
Container Labeling:
Step 3: Decontamination
-
Work Surface: Wipe down the work surface and any equipment used with a suitable solvent (such as acetone or ethanol), followed by soap and water.
-
Spill Cleanup: In case of a small spill, carefully sweep up the solid material, place it in the hazardous waste container, and then decontaminate the area.[6]
Step 4: Temporary Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials like strong oxidizing agents, acids, and bases.[1][10]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[11] The standard and accepted final disposal method for this type of chemical is high-temperature incineration at a licensed facility, which ensures its complete destruction.[9][11][12]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initiation to final disposition.
Caption: Workflow for the safe disposal of this compound.
Part 5: Regulatory and Compliance Framework
All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[8] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[8][13]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[14] While this compound may not be explicitly listed, its characteristics require it to be treated as hazardous waste to ensure environmental protection.
Adherence to your institution's specific EHS guidelines is essential, as they are designed to meet or exceed these federal mandates.
Part 6: Emergency Response
Preparedness is a key component of safety. In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
By following these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific advancements are built upon a foundation of responsibility.
References
-
Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. [Link]
-
How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet - 2-Fluorophenylboronic acid. (n.d.). Angene Chemical. [Link]
-
Phenylboronic acid - Safety Data Sheet. (n.d.). Biosolve. [Link]
-
Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. (n.d.). Cole-Parmer. [Link]
-
Pesticides - Fact Sheet for Boric acid. (1993). U.S. Environmental Protection Agency. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Maine Labpack, Inc.. [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. (n.d.). Alfred University. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. laballey.com [laballey.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. usbioclean.com [usbioclean.com]
- 8. osha.gov [osha.gov]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. my.alfred.edu [my.alfred.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
